molecular formula C9H7ClN2O B1360888 3-Acetyl-4-chloro-7-azaindole CAS No. 1011711-52-6

3-Acetyl-4-chloro-7-azaindole

Cat. No.: B1360888
CAS No.: 1011711-52-6
M. Wt: 194.62 g/mol
InChI Key: UKCGIOZOYKFSGN-UHFFFAOYSA-N
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Description

3-Acetyl-4-chloro-7-azaindole (CAS 1011711-52-6) is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery. Its structure, featuring a 7-azaindole core, makes it an excellent bioisostere for purine and indole systems, which is crucial for designing molecules that target ATP-binding sites in kinases . The 4-chloro and 3-acetyl substituents provide reactive sites for further synthetic modification, allowing for the creation of diverse compound libraries aimed at developing potent and selective therapeutic agents. The primary research applications of this compound are in the design and synthesis of kinase inhibitors and cytotoxic transition metal complexes. Kinases are prominent targets in oncology, and the 7-azaindole framework is a privileged structure in this field, contributing to inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK) and Aurora kinases . Furthermore, azaindole derivatives, including chlorinated variants, are employed as ligands in anticancer active complexes of metals such as platinum(II) and palladium(II) . These complexes often exhibit potent cytotoxicity and can operate via mechanisms of action distinct from established drugs like cisplatin . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care, referring to the supplied Safety Data Sheet for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCGIOZOYKFSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011711-52-6
Record name 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 3-Acetyl-4-chloro-7-azaindole (CAS No. 1011711-52-6), a substituted azaindole of interest in medicinal chemistry and drug discovery. Azaindole scaffolds are crucial pharmacophores found in numerous biologically active compounds, including kinase inhibitors. This guide details the synthetic pathway, experimental protocols, and analytical characterization methods for this specific compound.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-7-azaindole, from the commercially available 7-azaindole. The second step is a Friedel-Crafts acylation reaction to introduce the acetyl group at the C-3 position of the azaindole ring.

Synthesis_Pathway Start 7-Azaindole Inter 4-Chloro-7-azaindole Start->Inter 1. mCPBA or H₂O₂ 2. POCl₃ Step 1 End This compound Inter->End Acetyl Chloride, AlCl₃, CH₂Cl₂ Step 2

Caption: Two-step synthesis of this compound.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of the precursor and the final product are summarized below. While detailed experimental spectra for this compound are not widely published, this section provides known data and expected analytical results based on its structure.

Table 1: Physicochemical Properties of Key Compounds

Property4-Chloro-7-azaindoleThis compound
CAS Number 55052-28-3[1]1011711-52-6[2]
Molecular Formula C₇H₅ClN₂[1][3]C₉H₇ClN₂O[2]
Molecular Weight 152.58 g/mol [1][3]194.62 g/mol
Physical Form Light orange or yellow to brown powder/solid[4][5]Solid
Melting Point 176-181 °C[6]Not Reported
Purity ≥97% (Commercially available)[6]≥98% (Commercially available)[2]

Table 2: Spectroscopic Characterization Data

TechniqueCompoundObserved / Expected Data
¹H NMR 4-Chloro-7-azaindoleSpectrum corresponds to assigned structure[5][7].
¹³C NMR 4-Chloro-7-azaindoleData available from spectral databases.
¹H NMR This compoundExpected Chemical Shifts (DMSO-d₆): - Acetyl protons (CH₃): Singlet, ~2.5 ppm.- Pyrrole proton (NH): Broad singlet, >11 ppm.- Aromatic protons: Multiplets in the range of 7.0-8.5 ppm.
¹³C NMR This compoundExpected Chemical Shifts (DMSO-d₆): - Carbonyl carbon (C=O): ~190-195 ppm.- Acetyl carbon (CH₃): ~25-30 ppm.- Aromatic/Heterocyclic carbons: 8 signals in the range of 100-150 ppm.
Mass Spec (MS) This compoundExpected [M+H]⁺: 195.0274 (Calculated for C₉H₈ClN₂O⁺). Isotopic pattern for one chlorine atom (3:1 ratio for M and M+2) should be observed.
IR Spectroscopy This compoundExpected Peaks (cm⁻¹): - N-H stretch: ~3100-3300 (broad).- C=O stretch (ketone): ~1650-1680.- C-Cl stretch: ~700-800.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

This procedure is adapted from established methods involving N-oxidation and subsequent chlorination.[3][4][8]

Materials:

  • 7-Azaindole (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (H₂O₂)

  • Dimethoxyethane (DME) and Heptane (as solvent mixture)[4]

  • Phosphorus oxychloride (POCl₃) (8.0 eq)[4]

  • 6N Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Dissolve 7-azaindole (e.g., 3.6 g, 30 mmol) in a mixed solvent of dimethoxyethane (17 ml) and heptane (33 ml).[4]

  • Add m-chloroperoxybenzoic acid (mCPBA) (e.g., 8.1 g, ~77% purity) to the solution and stir the mixture at room temperature to facilitate N-oxidation.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture. Wash the collected filter cake with a DME/heptane mixture.[4]

  • To the filtrate, add phosphorus oxychloride (POCl₃) (e.g., 22 ml, 0.24 mol) and heat the mixture to reflux (approximately 80-85 °C) for 18 hours.[4]

  • After the reaction period, cool the mixture to room temperature.

  • Carefully dilute the mixture with water (e.g., 150 ml) in an ice bath.

  • Adjust the pH of the aqueous solution to 10 using a 6N NaOH solution, which will cause a solid to precipitate.[4]

  • Collect the resulting solid by filtration, wash it with water, and dry it under a vacuum to yield 4-chloro-7-azaindole. The expected yield is approximately 85%.[3][4]

This procedure is a Friedel-Crafts acylation adapted from a general method for acylating azaindoles at the C-3 position.

Materials:

  • 4-Chloro-7-azaindole (1.0 eq)

  • Aluminum chloride (AlCl₃) (≥3.0 eq)

  • Acetyl chloride (≥1.5 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-chloro-7-azaindole in anhydrous dichloromethane in a flask equipped with a nitrogen inlet.

  • Cool the suspension in an ice bath and add aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains low. An excess of AlCl₃ is typically required for good results.

  • Allow the mixture to stir at room temperature for approximately 30-60 minutes.

  • Slowly add acetyl chloride to the reaction mixture at room temperature and continue stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography or recrystallization to obtain the final product, this compound.

Experimental and Analytical Workflow

The overall process, from starting materials to the fully characterized final product, follows a logical workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Start: 7-Azaindole step1 Step 1: N-Oxidation & Chlorination start->step1 inter Intermediate: 4-Chloro-7-azaindole step1->inter step2 Step 2: Friedel-Crafts Acylation inter->step2 crude Crude Product step2->crude purify Purification (Chromatography) crude->purify final Final Product: This compound purify->final nmr NMR Spectroscopy (¹H, ¹³C) final->nmr Analysis ms Mass Spectrometry final->ms Analysis ir IR Spectroscopy final->ir Analysis purity_check Purity Analysis (HPLC) final->purity_check Analysis

Caption: Overall workflow for synthesis and characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. The structure can be confirmed by analyzing chemical shifts, coupling constants, and integration values.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is employed to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: IR analysis, using a method like Attenuated Total Reflectance (ATR), is used to identify key functional groups, such as the N-H bond of the pyrrole ring and the C=O bond of the acetyl group.

  • Purity Analysis: The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound, enabling its application in further research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-chloro-7-azaindole is a heterocyclic organic compound belonging to the azaindole class, a group of molecules of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a known "privileged structure," frequently identified as a core component in a variety of biologically active compounds, most notably as kinase inhibitors. This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific derivative, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical characteristics. Furthermore, it explores the potential biological relevance of this compound in the context of kinase inhibition, a prominent activity of the 7-azaindole class, and outlines a typical experimental workflow for assessing such activity.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its basic molecular properties have been established. For comparison, some experimentally determined properties of the related compound, 4-chloro-7-azaindole, are included.

PropertyThis compound4-chloro-7-azaindole (for comparison)
Molecular Formula C₉H₇ClN₂O[1]C₇H₅ClN₂[2][3]
Molecular Weight 194.62 g/mol [1]152.58 g/mol [2][3]
Physical Form SolidPowder[2]
Melting Point Data not available176-181 °C[2]
Boiling Point Data not availableData not available
Solubility Data not availableSlightly soluble in Chloroform and Methanol. Slightly soluble in water.[4]
pKa Data not available12.98 ± 0.40 (Predicted)[4]
logP Data not available2.2163 (Calculated)[5]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

  • Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a crucial parameter, especially in the context of drug development, as it influences bioavailability.

Protocol: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with basic nitrogen atoms, the pKa of its conjugate acid is a key parameter.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with the other phase in a sealed flask.

  • Equilibration: The flask is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers. The concentration of the compound in each phase is then determined using an appropriate analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Context: Potential as a Kinase Inhibitor

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[6][7][8] The nitrogen atom at position 7 and the pyrrole N-H group can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. Given this precedent, it is highly probable that this compound could exhibit inhibitory activity against one or more protein kinases.

Protein kinases play a central role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major class of therapeutic agents.

Representative Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade that is often targeted in cancer therapy, such as the PI3K/AKT/mTOR pathway.[9] 7-azaindole derivatives have been developed as potent inhibitors of kinases within this pathway.[9]

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Growth, and Survival Downstream->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: A representative kinase signaling pathway (PI3K/AKT/mTOR).

Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of this compound as a kinase inhibitor, a standard screening workflow can be employed.

Kinase_Inhibitor_Screening_Workflow start Start: Synthesize and Purify This compound primary_screen Primary Kinase Panel Screen (Biochemical Assay) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response and IC50 Determination for Identified Hits hit_id->dose_response Yes no_hit No Significant Hits hit_id->no_hit No cellular_assay Cell-Based Assays (Target Engagement and Downstream Signaling) dose_response->cellular_assay selectivity Kinase Selectivity Profiling (Broader Kinase Panel) cellular_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: Experimental workflow for kinase inhibitor screening.

Synthesis

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a general approach for the synthesis of substituted 7-azaindoles often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.[10][11][12] A plausible synthetic route could involve the acylation of a 4-chloro-7-azaindole precursor. The synthesis of the parent 4-chloro-7-azaindole has been reported, starting from 7-azaindole through an N-oxidation followed by chlorination.[13]

Representative Synthetic Protocol: Synthesis of a 7-Azaindole Derivative

The following protocol describes a general method for the synthesis of a 7-azaindole derivative via a Chichibabin cyclization, which illustrates a common strategy for constructing the 7-azaindole core.[10]

Reaction: LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

  • Reagent Preparation: A solution of lithium diisopropylamide (LDA) is prepared in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -40 °C).

  • Addition of Starting Materials: 2-fluoro-3-picoline is added to the LDA solution, followed by the addition of benzonitrile. The order of addition can be critical to the reaction yield.

  • Reaction: The reaction mixture is stirred at a controlled low temperature for a specified period (e.g., 2 hours).

  • Quenching: The reaction is quenched by the addition of an aqueous solution.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the desired 2-phenyl-7-azaindole.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, largely owing to its 7-azaindole core structure, which is a key feature in numerous kinase inhibitors. While specific experimental data on its physicochemical properties are currently scarce, this guide provides a framework for its characterization through established experimental protocols. The outlined biological context and experimental workflows offer a clear path for the investigation of its potential as a kinase inhibitor. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetyl-4-chloro-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance within the broader context of therapeutic agent development, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Structure

This compound, also known by its systematic name 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, is a derivative of 7-azaindole. The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to interact with a wide range of biological targets. The addition of a chloro group at the 4-position and an acetyl group at the 3-position provides key functional handles for further chemical modification and targeted molecular design.

  • CAS Number: 1011711-52-6[1]

  • Molecular Formula: C₉H₇ClN₂O

  • Synonyms: 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone[1]

Chemical Structure:

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature, as it is primarily regarded as a synthetic intermediate. The following table summarizes available data and calculated properties. For comparison, properties of the parent compound, 4-chloro-7-azaindole, are also included where available.

PropertyThis compound4-chloro-7-azaindole
CAS Number 1011711-52-655052-28-3
Molecular Weight 194.62 g/mol 152.58 g/mol [2]
Molecular Formula C₉H₇ClN₂OC₇H₅ClN₂[2]
Physical Form Solid[1]Powder
Melting Point Not Reported176-181 °C
Purity Typically >98%[1]Typically >97%
Storage Temperature 4°C, protect from light[1]4°C[2]
Calculated LogP Not Reported2.2163[2]
Topological Polar Surface Area (TPSA) Not Reported28.68 Ų[2]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and standard synthetic route involves a two-step process starting from the commercially available 7-azaindole. This process includes chlorination of the 4-position followed by a Friedel-Crafts acylation at the 3-position.

Representative Synthesis Workflow

The logical synthesis pathway begins with the preparation of the key intermediate, 4-chloro-7-azaindole, followed by its acylation.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Friedel-Crafts Acylation A 7-Azaindole B 7-Azaindole N-oxide A->B H₂O₂ or mCPBA C 4-Chloro-7-azaindole B->C POCl₃ D 4-Chloro-7-azaindole E This compound D->E AcCl Acetyl Chloride (CH₃COCl) AcCl->E LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole (Intermediate)

This protocol is adapted from established procedures for the chlorination of 7-azaindole[3].

  • N-Oxidation: 7-azaindole is dissolved in a suitable solvent such as dimethoxyethane. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting 7-azaindole N-oxide is then isolated.

  • Chlorination: The crude 7-azaindole N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃)[3]. The reaction mixture is typically heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or ice and neutralized with a base (e.g., NaOH solution) to a pH of approximately 10. The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-7-azaindole[3]. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation to yield this compound (Target Compound)

This is a representative protocol based on the principles of the Friedel-Crafts acylation of electron-rich heterocycles[4].

  • Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent like dichloromethane (DCM) or dichloroethane (DCE), acetyl chloride is added dropwise.

  • Addition of Substrate: A solution of 4-chloro-7-azaindole in the same inert solvent is then added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours, or until TLC indicates the completion of the reaction.

  • Work-up and Purification: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Biological and Therapeutic Relevance

While this compound itself has not been extensively evaluated for biological activity in published studies, its core structure, 7-azaindole, is a cornerstone in the development of kinase inhibitors[5]. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Role as a Kinase Inhibitor Scaffold

The 7-azaindole moiety serves as an excellent "hinge-binding" motif. It can form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine base of ATP. This makes it a potent and versatile starting point for the design of competitive kinase inhibitors. The chloro- and acetyl-substituents on the this compound scaffold can be used to modulate potency, selectivity, and pharmacokinetic properties. The acetyl group, in particular, can serve as a synthetic handle for elaboration into more complex side chains designed to interact with other regions of the kinase active site.

Involvement in Signaling Pathways

7-Azaindole derivatives have been successfully developed as inhibitors for numerous kinases involved in critical signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., derived from This compound) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole based inhibitors.

Other kinases targeted by 7-azaindole derivatives include cyclin-dependent kinases (CDKs) and Haspin kinase, both of which are important targets in oncology research[6]. The versatility of the 7-azaindole scaffold makes it a valuable building block for developing targeted therapies against a wide array of diseases.

Conclusion

This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure combines the privileged 7-azaindole core with functional groups that allow for further chemical diversification. While specific biological and detailed physicochemical data for this particular compound are scarce, its primary utility lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors. The synthetic routes are based on well-established organic chemistry principles, and the resulting derivatives have shown significant potential in targeting critical disease-related signaling pathways. This guide provides a foundational understanding for researchers looking to utilize this and similar scaffolds in the development of novel therapeutic agents.

References

mechanism of action of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Acetyl-4-chloro-7-azaindole

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide outlines a comprehensive, multi-disciplinary research framework for the elucidation of the mechanism of action (MoA) of a specific, novel derivative, this compound. While the precise biological targets of this compound are yet to be publicly delineated, its structural features—a potent hinge-binding 7-azaindole core, a C3-acetyl group, and a C4-chloro substituent—provide a strong rationale for hypothesizing its role as a competitive inhibitor of protein kinases or other ATP-dependent enzymes.[1][3][4] This document serves as a strategic whitepaper for researchers, scientists, and drug development professionals, providing a logical, step-by-step experimental roadmap from initial hypothesis generation to in-vivo target validation. We will detail the causality behind each experimental choice, present self-validating protocols, and integrate data visualization to ensure clarity and scientific integrity.

Introduction: The Scientific Rationale for Investigating this compound

The 7-azaindole moiety is bioisosteric to the purine system, notably the adenine fragment of adenosine triphosphate (ATP). This structural mimicry allows 7-azaindole derivatives to function as effective ATP competitors. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form critical bidentate hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, a common interaction motif for this class of inhibitors.[1][3] The success of vemurafenib, a B-RAF kinase inhibitor, exemplifies the therapeutic potential of this scaffold.[1][3]

The subject of this guide, this compound, possesses substituents that are predicted to modulate its binding affinity, selectivity, and pharmacokinetic properties. The 4-chloro substitution can influence the electronics of the ring system and provide a vector for further chemical modification. The 3-acetyl group introduces a potential hydrogen bond acceptor and can influence the orientation of the molecule within a binding pocket. Based on this structural foundation, our primary hypothesis is that this compound acts as an inhibitor of one or more protein kinases. This guide will lay out the experimental plan to test this hypothesis and identify its specific molecular target(s) and downstream biological effects.

Phase 1: Target Hypothesis Generation and Initial Screening

The initial phase of our investigation is designed to cast a wide net to identify the general biological activity of this compound and narrow down the potential target classes.

Broad-Spectrum Kinase Panel Screening

Rationale: Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a broad-spectrum kinase screen is the most logical and data-rich starting point.[4][5][6] This will provide a rapid assessment of the compound's potency and selectivity against a large panel of human kinases.

Experimental Protocol: Kinase Inhibition Assay (Example using a commercial service)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a concentration of 1 µM and 10 µM to identify potential hits.

  • Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of at least 400 human kinases.

  • Data Analysis: The service will provide data as percent inhibition relative to a control. Hits are typically defined as kinases showing >50% inhibition at 1 µM.

  • Follow-up: For identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Kinase TargetPercent Inhibition at 1 µMPercent Inhibition at 10 µMIC50 (nM)
Kinase A85%98%50
Kinase B65%92%250
Kinase C15%45%>10,000
............
Phenotypic Screening in Cancer Cell Lines

Rationale: A parallel phenotypic screen across a panel of cancer cell lines will provide insights into the compound's cellular activity and potential therapeutic areas. This approach is agnostic to the specific target and focuses on the functional outcome (e.g., anti-proliferative effects).

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line.

Phase 2: Target Identification and Validation

Once initial hits are identified from the kinase panel and phenotypic screens, the next phase focuses on confirming the direct molecular target(s) of this compound.

Cellular Target Engagement Assays

Rationale: It is crucial to confirm that the compound engages its putative kinase target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target kinase remaining in solution at each temperature.

  • Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Visualization of Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells treat_compound Treat with this compound start->treat_compound treat_vehicle Treat with Vehicle (DMSO) start->treat_vehicle heat_compound Heat at Temp Gradient treat_compound->heat_compound heat_vehicle Heat at Temp Gradient treat_vehicle->heat_vehicle lyse_compound Cell Lysis heat_compound->lyse_compound lyse_vehicle Cell Lysis heat_vehicle->lyse_vehicle centrifuge_compound Centrifugation lyse_compound->centrifuge_compound centrifuge_vehicle Centrifugation lyse_vehicle->centrifuge_vehicle western_blot Western Blot / MS for Target Protein centrifuge_compound->western_blot centrifuge_vehicle->western_blot melt_curve Generate Melting Curve western_blot->melt_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Structural Biology: Co-crystallization Studies

Rationale: To definitively understand the binding mode of this compound, co-crystallization of the compound with its target kinase is essential. This will provide atomic-level details of the interactions and confirm the binding hypothesis. Analysis of X-ray cocrystal structures of kinases with 7-azaindole fragments reveals different binding modes, including "normal," "flipped," and "non-hinge" binding.[1][3]

Experimental Protocol: X-ray Co-crystallography

  • Protein Expression and Purification: Express and purify the recombinant target kinase.

  • Co-crystallization: Screen for crystallization conditions of the kinase in the presence of a molar excess of this compound.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal.

  • Structure Solution and Refinement: Solve and refine the crystal structure to reveal the binding pose of the compound.

Visualization of Hypothesized Binding Mode:

Binding_Mode cluster_kinase Kinase Hinge Region cluster_inhibitor This compound hinge_backbone Hinge Backbone (e.g., Val882 in PI3Kγ) azaindole 7-Azaindole Core azaindole->hinge_backbone Bidentate H-Bonds (N7-H & N1) acetyl 3-Acetyl Group chloro 4-Chloro Group

Caption: Hypothesized binding of the 7-azaindole core to the kinase hinge.

Phase 3: Elucidation of Downstream Signaling and Cellular Effects

With a validated target, the final phase is to understand how target inhibition by this compound translates into a cellular phenotype.

Phospho-proteomics and Pathway Analysis

Rationale: If the target is a kinase, its inhibition will lead to changes in the phosphorylation status of its downstream substrates. Phospho-proteomics provides a global view of these changes, allowing for the mapping of the affected signaling pathways.

Experimental Protocol: Mass Spectrometry-based Phospho-proteomics

  • Cell Treatment and Lysis: Treat sensitive cells with this compound at its GI50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between treated and control samples. Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify modulated signaling pathways.

Visualization of a Generic Kinase Signaling Pathway:

Kinase_Pathway RTK Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., PI3K) RTK->TargetKinase Activates Downstream1 Downstream Effector 1 (e.g., AKT) TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 (e.g., mTOR) Downstream1->Downstream2 Activates CellEffect Cellular Response (Proliferation, Survival) Downstream2->CellEffect Promotes Inhibitor This compound Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a signaling pathway by this compound.

Conclusion and Future Directions

This technical guide provides a rigorous, hypothesis-driven framework for the comprehensive elucidation of the . By systematically progressing from broad screening to specific target validation and downstream pathway analysis, researchers can build a robust data package that not only defines the MoA but also provides a strong foundation for further preclinical and clinical development. The integration of biochemical, cellular, and structural biology approaches ensures a multi-faceted understanding of the compound's activity, embodying the principles of modern drug discovery. The insights gained from these studies will be critical in positioning this compound as a potential therapeutic agent and in guiding the design of next-generation 7-azaindole derivatives with improved potency and selectivity.

References

The Expanding Therapeutic Landscape of 7-Azaindole Derivatives: A Technical Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth review of the recent advancements in understanding the biological activities of 7-azaindole derivatives, with a particular focus on their anticancer, antiviral, and kinase inhibitory properties. This document summarizes key quantitative data, outlines common experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Kinase Inhibition: A Dominant Bioactivity

A predominant application of 7-azaindole derivatives lies in the development of protein kinase inhibitors. The 7-azaindole core acts as an excellent hinge-binding motif, mimicking the adenine core of ATP and forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. This has led to the discovery of numerous potent kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.

Multi-Targeted Kinase Inhibitors

Recent efforts have focused on developing multi-targeted kinase inhibitors (MTKIs) based on the 7-azaindole scaffold, aiming to simultaneously block multiple signaling pathways involved in tumorigenesis and angiogenesis.[1] A series of potent dual ABL/SRC inhibitors were improved to demonstrate wider activity on selected oncogenic kinases.[1]

Table 1: Inhibitory Activity of Selected Multi-Targeted 7-Azaindole Kinase Inhibitors

CompoundTarget Kinases Inhibited (≥40% inhibition at 100 nM)Reference
24xAt least 5 of 6 targeted kinases[1]
24yAt least 5 of 6 targeted kinases[1]
26yAt least 5 of 6 targeted kinases[1]
28yAt least 5 of 6 targeted kinases[1]
29xAt least 5 of 6 targeted kinases[1]
29yAt least 5 of 6 targeted kinases[1]
6xAt least 5 of 6 targeted kinases[1]
6yAt least 5 of 6 targeted kinases[1]
7yAt least 5 of 6 targeted kinases[1]
PI3K/AKT/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[2] 7-Azaindole derivatives have emerged as potent inhibitors of this pathway, demonstrating significant anticancer potential.[2][3] A novel series of 7-azaindole scaffold derivatives were discovered to exhibit potent activity against PI3K at both molecular and cellular levels.[2]

Table 2: Antiproliferative Activity of PI3K Inhibitor 7-Azaindole Derivatives

CompoundCell LineGI₅₀ (μM)Reference
B13Various human cancer cell linesSubnanomolar activity[2]
B14Various human cancer cell linesSubnanomolar activity[2]
C1Various human cancer cell linesSubnanomolar activity[2]
C2Various human cancer cell linesSubnanomolar activity[2]

The following diagram illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by 7-azaindole derivatives.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates 7-Azaindole Derivatives 7-Azaindole Derivatives 7-Azaindole Derivatives->PI3K inhibit PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anticancer Activity

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Various 7-Azaindole Derivatives

CompoundCell LineActivityIC₅₀/GI₅₀ (μM)Reference
4gMCF-7Anticancer15.56[4]
4a, 4b, 4c, 4h, 4iMCF-7AnticancerGood activity[4]
7-AIDHeLaCytotoxicity16.96[1]
7-AIDMCF-7Cytotoxicity14.12[1]
7-AIDMDA MB-231Cytotoxicity12.69[1]
P1HOSCytotoxicity0.08879[5]
P1L929 (normal)Cytotoxicity140.49[5]
4aA549Anti-proliferative6.23 µg/mL[6]
4hA549Anti-proliferative8.52 µg/mL[6]
5dA549Anti-proliferative7.33 µg/mL[6]
5jA549Anti-proliferative4.56 µg/mL[6]

The general workflow for assessing the anticancer activity of these compounds is depicted below.

Anticancer_Assay_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Proliferation) Treatment->MTT_Assay DAPI_Staining DAPI Staining (Apoptosis) Treatment->DAPI_Staining Colony_Formation Colony Formation Assay Treatment->Colony_Formation Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: General workflow for in vitro anticancer activity assessment.

Antiviral Activity

Recent studies have highlighted the potential of 7-azaindole derivatives as antiviral agents, particularly against SARS-CoV-2 and HIV.

SARS-CoV-2 Inhibition

A series of novel 7-azaindole derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells.[7]

Table 4: Anti-SARS-CoV-2 Activity of 7-Azaindole Derivatives

CompoundAssayEC₅₀ (μM)Reference
G7aSARS2-S pseudovirus9.08[7]
ASM-7SARS2-S pseudovirusExcellent activity[7]
ASM-7Native SARS-CoV-21.001[7]

The mechanism of action involves the binding of these derivatives to the S1-RBD-hACE2 interface, thereby blocking viral entry.

SARS_CoV_2_Inhibition SARS-CoV-2 SARS-CoV-2 S1-RBD Spike Protein (S1-RBD) SARS-CoV-2->S1-RBD hACE2 hACE2 Receptor S1-RBD->hACE2 binds to Viral_Entry Viral Entry Host_Cell Host_Cell hACE2->Viral_Entry 7-Azaindole_Derivatives 7-Azaindole_Derivatives 7-Azaindole_Derivatives->S1-RBD bind to interface

Caption: Inhibition of SARS-CoV-2 entry by 7-azaindole derivatives.

HIV-1 Reverse Transcriptase Inhibition

A library of 7-azaindole compounds was evaluated for anti-HIV-1 activity, leading to the identification of several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

Table 5: Anti-HIV-1 Activity of 7-Azaindole NNRTIs

CompoundCell-based EC₅₀ (μM)Cell-free RT IC₅₀ (μM)Therapeutic IndexReference
8Submicromolar0.73>100[8]
10Submicromolar0.58>100[8]
9SubmicromolarSingle-digit micromolar>100[8]

Experimental Protocols: A Methodological Overview

The following section provides a summary of the key experimental methodologies commonly employed in the biological evaluation of 7-azaindole derivatives, as cited in the reviewed literature.

Synthesis and Characterization

Novel 7-azaindole derivatives are typically synthesized through multi-step reactions.[5] The general procedure involves:

  • Reaction of starting materials to form the core 7-azaindole structure or a key intermediate.

  • Functionalization of the core structure through various chemical reactions to introduce desired substituents.

  • Purification of the final compounds, often using techniques like column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization of the synthesized compounds to confirm their structure and purity using analytical methods such as ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).[4]

In Vitro Anticancer Activity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. Cancer cells are treated with varying concentrations of the test compounds, and the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to a purple formazan product is quantified spectrophotometrically.[6]

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, under a fluorescence microscope.[6]

  • Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of the cytotoxic and cytostatic effects of a compound over a longer period. Cells are treated with the compound, and after a certain period, the number and size of colonies are determined.[6]

  • Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. In the context of 7-azaindole derivatives, it is often used to measure the expression and phosphorylation status of key proteins in signaling pathways like the PI3K/AKT/mTOR pathway to elucidate the mechanism of action.[9][10]

In Vitro Antiviral Activity Assays
  • Pseudovirus Neutralization Assay: This assay uses replication-defective viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., luciferase). The ability of a compound to inhibit the entry of these pseudoviruses into host cells is measured by the reduction in reporter gene expression.[7]

  • Native Virus Inhibition Assay: This assay uses the live, replication-competent virus to infect host cells in a controlled laboratory setting (e.g., BSL-3 for SARS-CoV-2). The antiviral activity of a compound is determined by measuring the reduction in viral replication, often through techniques like plaque reduction assays or quantification of viral RNA.[7]

  • Cell-Free Reverse Transcriptase (RT) Assay: For anti-HIV agents, this biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified reverse transcriptase. A common method is the FRET-based assay, where the inhibition of DNA polymerization is detected by a change in fluorescence resonance energy transfer.[8]

Conclusion and Future Perspectives

The 7-azaindole scaffold remains a highly productive starting point for the discovery of novel therapeutic agents. The diverse biological activities, ranging from potent and selective kinase inhibition to broad-spectrum anticancer and antiviral effects, underscore the remarkable versatility of this heterocyclic system. Future research will likely focus on the development of next-generation 7-azaindole derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets and the application of advanced drug design strategies, such as fragment-based and structure-based design, will continue to unlock the full therapeutic potential of this remarkable scaffold.

References

The Genesis of a Privileged Scaffold: A Technical History of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational bioactivity of 7-azaindole, a cornerstone of modern medicinal chemistry.

Introduction

7-Azaindole, known systematically as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in drug discovery. Its structural resemblance to indole, with a nitrogen atom replacing the C7-H group, imparts unique physicochemical properties that have been exploited to develop a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery, seminal synthetic methodologies, and the early understanding of the biological significance of 7-azaindole and its derivatives.

The Initial Discovery: A Nicotine Connection

The first documented synthesis of 7-azaindole was reported in 1945 by G. R. Clemo and G. A. Swan from the University of Durham, UK. Their work, published in the Journal of the Chemical Society, was part of a broader investigation into the chemistry of nicotine.[1] While the primary focus of their research was the degradation and synthesis of nicotine-related compounds, they described the synthesis of 7-azaindole as a novel heterocyclic system.

The impetus for its creation arose from the study of the oxidative degradation products of nicotine. This pioneering work laid the foundation for the exploration of the 7-azaindole core, although its profound impact on medicinal chemistry would not be fully realized for several decades.

Foundational Synthetic Methodologies

The early methods for the synthesis of 7-azaindole were challenging, often involving multi-step procedures with modest yields. Over time, more efficient and versatile synthetic routes have been developed.

The First Synthesis: Clemo and Swan (1945)

The initial synthesis of 7-azaindole by Clemo and Swan involved the cyclization of 2-amino-3-picoline derivatives. While the original publication provides limited detail on the experimental protocol for the parent compound, it laid the groundwork for future synthetic endeavors. They reported the formation of 7-azaindole and characterized it by the preparation of its picrate and N-acetate derivatives, noting their melting points.[1]

Key Historical Synthetic Developments

Several other key synthetic methods have been instrumental in the advancement of 7-azaindole chemistry:

  • Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA). This approach has been utilized for the synthesis of 2-substituted 7-azaindoles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis revolutionized the synthesis of 7-azaindole and its derivatives. Palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, have enabled the efficient construction of the 7-azaindole scaffold from readily available starting materials.

  • Rh(III)-Catalyzed C-H Activation: More recent methodologies have employed rhodium catalysis for the coupling of 2-aminopyridines with alkynes, offering a direct and atom-economical route to substituted 7-azaindoles.[2]

Physicochemical and Spectroscopic Properties

The introduction of a nitrogen atom into the indole ring system significantly alters the molecule's electronic and physical properties. Early characterization of 7-azaindole provided foundational data that informed its later use in medicinal chemistry.

PropertyValueReference
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Melting Point 105-107 °C[3]
Boiling Point 270 °C[3]
pKa 7.69 ± 0.20[3]
Solubility Soluble in chloroform, methanol[3]

Early spectroscopic studies were crucial in confirming the structure of 7-azaindole and understanding its electronic properties. Fluorescence spectroscopy, in particular, has been extensively used to study the excited-state dynamics of 7-azaindole, which are sensitive to its environment.

Early Biological Significance and the Dawn of Kinase Inhibition

While the initial discovery of 7-azaindole was not driven by a specific biological application, its structural similarity to endogenous purines hinted at its potential to interact with biological targets. The true breakthrough for 7-azaindole in medicinal chemistry came with the recognition of its utility as a scaffold for kinase inhibitors.

The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the hinge region of protein kinases. This realization propelled the exploration of 7-azaindole derivatives as potent and selective kinase inhibitors for a wide range of diseases, most notably cancer.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target

One of the most significant signaling pathways targeted by 7-azaindole-based inhibitors is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, illustrating the points of intervention for inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth AzaindoleInhibitor 7-Azaindole-based Inhibitors AzaindoleInhibitor->PI3K

References

Structural Analogs of 3-Acetyl-4-chloro-7-azaindole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Structure-Activity Relationships, and Biological Significance

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This technical guide focuses on the structural analogs of a key derivative, 3-Acetyl-4-chloro-7-azaindole, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic derivatization, structure-activity relationships (SAR), and potential as a precursor for potent therapeutic agents.

Core Structure and Significance

This compound serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. The acetyl group at the 3-position and the chloro substituent at the 4-position offer versatile handles for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 7-azaindole core itself is a key pharmacophore, with the nitrogen atom at the 7-position playing a critical role in forming hydrogen bonds with the hinge region of kinase enzymes.[1]

Synthesis of Structural Analogs

The generation of a library of analogs based on the this compound core can be achieved through various synthetic strategies. Modifications can be introduced at the acetyl group, the chloro position, and the indole nitrogen.

General Synthetic Workflow:

G start This compound mod_acetyl Modification of Acetyl Group (e.g., Aldol Condensation, Reduction, Heterocycle Formation) start->mod_acetyl mod_chloro Substitution of Chloro Group (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Aromatic Substitution) start->mod_chloro mod_n1 N1-Alkylation/Arylation start->mod_n1 analogs Library of Structural Analogs mod_acetyl->analogs mod_chloro->analogs mod_n1->analogs

Caption: General synthetic strategies for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(Substituted)-4-aryl-7-azaindoles via Suzuki Coupling

This protocol outlines a general procedure for the substitution of the chloro group at the 4-position with various aryl or heteroaryl moieties, a common strategy in developing kinase inhibitors.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired arylboronic acid or ester (1.2-1.5 eq).

  • Catalyst and Base: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base such as Na₂CO₃ (2.0-3.0 eq) or K₂CO₃ (2.0-3.0 eq).

  • Reaction Conditions: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-acetyl-4-aryl-7-azaindole analog.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for a library of direct analogs of this compound is not extensively published in a single source, a comprehensive analysis of the broader 7-azaindole class provides valuable insights. The positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most crucial sites for modification to achieve potent anticancer activity.[2] Disubstitution is a common strategy for synthesizing novel and effective analogs.[2]

Key SAR Insights for 7-Azaindole Derivatives:

G cluster_0 Substitution Position cluster_1 Impact on Activity P3 3-Position (Acyl, Aminomethyl) Potency Potency & Selectivity P3->Potency Modulates binding affinity P4 4-Position (Aryl, Heteroaryl) P4->Potency Influences kinase selectivity PK Pharmacokinetics P4->PK Affects solubility & metabolism P5 5-Position (Aryl, Heterocycle) P5->Potency Critical for potency P5->PK Impacts cell permeability

Caption: Structure-Activity Relationship summary for substituted 7-azaindoles.

Table 1: Biological Activity of Representative 7-Azaindole Analogs

The following table presents data for various substituted 7-azaindoles, illustrating the impact of modifications on biological activity. It is important to note that these are not direct analogs of this compound but provide a strong indication of the SAR trends for this scaffold.

Compound ID3-Position Substituent4-Position Substituent5-Position SubstituentTarget KinaseIC₅₀ (nM)
A AminomethylHHDopamine D4High Affinity
B HArylHc-MetActive
C HHArylB-RAFPotent

Note: This table is a composite representation based on findings from multiple sources and is intended for illustrative purposes. Specific IC₅₀ values can be found in the cited literature.

Signaling Pathways and Mechanism of Action

Many 7-azaindole derivatives function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Illustrative Kinase Inhibition Pathway:

G cluster_0 Kinase Signaling Cascade Kinase Target Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling pSubstrate->Downstream Inhibitor 7-Azaindole Analog (e.g., from this compound) Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of action for 7-azaindole-based kinase inhibitors.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its versatile chemical handles allow for extensive structural modifications, enabling the fine-tuning of biological activity and drug-like properties. The insights into the structure-activity relationships of the broader 7-azaindole class provide a rational basis for the design of potent and selective inhibitors. Further exploration of the chemical space around this core scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

Spectroscopic and Synthetic Profile of 3-Acetyl-4-chloro-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 3-Acetyl-4-chloro-7-azaindole (CAS Number: 1011711-52-6), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in the public domain, this guide presents a compilation of data from closely related structural analogs to serve as a valuable reference for its characterization. Detailed, generalized experimental protocols for the acquisition of spectroscopic data are also provided.

Spectroscopic Data

The following tables summarize the spectroscopic data for compounds structurally related to this compound. This comparative data provides a reference point for the characterization of the title compound.

Table 1: 1H NMR and 13C NMR Data for a 3-Substituted 7-Azaindole Analog

Analog Compound: 2-(4-acetylpiperazin-1-yl)-N-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide (A 3-acetylamino substituted 7-azaindole derivative)[1]

1H NMR (400MHz, DMSO-d6) 13C NMR (DMSO-d6)
Chemical Shift (δ ppm) Chemical Shift (δ ppm)
11.52 (s, 1H)152.71
9.16 (s, 1H)149.41
8.07 (q, 1H)121.47
7.34 (d, 1H)108.70
6.57 (d, 1H)66.34
3.83 (t, 4H)52.08
3.04 (t, 4H)40.12
2.04 (s, 3H)39.91
39.70
39.29
38.87
31.58
21.9

Table 2: Mass Spectrometry Data for a 7-Azaindole Analog

Analog Compound: 7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium[1]

Mass Spectrometry
Technique LC-MS
Calculated Molecular Weight 135.14
Found (M+H)+ 135.0
MS/MS (m/z) 119.3

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR and 13C NMR Data Acquisition:

    • Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • 1H NMR spectra are referenced to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

    • 13C NMR spectra are referenced to the solvent peak (e.g., DMSO-d6 at 39.5 ppm).

    • Standard pulse programs are used for data acquisition.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Mass spectra can be obtained using an Agilent 1200 series LC and Micromass zQ spectrometer or a similar instrument.[1]

    • Electrospray ionization (ESI) is a common technique for this class of compounds.

    • The analysis is typically performed in positive ion mode to observe the [M+H]+ ion.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • IR spectra are recorded on an FT-IR spectrometer.

    • The spectrum is typically scanned in the range of 4000-400 cm-1.

Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from 7-azaindole. The following diagram illustrates a logical synthetic pathway.

Synthesis_Workflow A 7-Azaindole B N-Oxidation A->B m-CPBA or H₂O₂ C 7-Azaindole-N-oxide B->C D Chlorination C->D POCl₃ E 4-Chloro-7-azaindole D->E F Acylation E->F Acetylating Agent (e.g., Acetic Anhydride) G This compound F->G

References

A Technical Guide to the Solubility and Stability of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-chloro-7-azaindole is a member of the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents.[1][2][3][4] The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are critical determinants of its biopharmaceutical performance and overall developability. Poor solubility can impede absorption and lead to unreliable in vitro assay results, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic.[5][6] This technical guide provides a comprehensive overview of the essential experimental protocols required to thoroughly characterize the solubility and stability profile of this compound. While specific experimental data for this molecule is not publicly available, this document outlines the standardized methodologies that are crucial for its evaluation in a drug discovery and development setting.

Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a key factor influencing its absorption and bioavailability. Solubility is typically assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (e.g., DMSO), reflecting conditions often found in high-throughput screening assays.[5][7] Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of a compound in a given solvent after an extended incubation period, which is more relevant for formulation and biopharmaceutical classification.[5][6][8]

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility under non-equilibrium conditions.[2][5][9]

Objective: To determine the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Buffer Addition: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[10]

  • Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[2][9]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer. The lowest concentration at which a significant increase in scattering is observed is defined as the kinetic solubility limit.[2][5][9]

    • UV-Vis Spectrophotometry (Direct UV Assay): After incubation, filter the solutions to remove any precipitate using a solubility filter plate.[2][9] Measure the UV absorbance of the clear filtrate in a UV-compatible microplate. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared from the DMSO stock solution.[2][9]

This method determines the true solubility of the solid compound at equilibrium and is considered the gold standard.[6][11][12]

Objective: To measure the saturation concentration of the compound in an aqueous buffer after an extended equilibration period.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values such as 5.0, 6.5, and 7.4).

  • Equilibration: Seal the vials and agitate them in a shaker or on a rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[7][12]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve prepared with known concentrations of the compound is used for quantification.[11]

Data Presentation for Solubility

The results from these experiments should be compiled into a clear and concise table to facilitate comparison and interpretation.

Parameter Assay Type Buffer/Solvent System Temperature (°C) Solubility (µg/mL) Solubility (µM)
Kinetic SolubilityNephelometryPBS, pH 7.4 (2% DMSO)25[Experimental Value][Calculated Value]
Thermodynamic SolubilityShake-FlaskPBS, pH 5.025[Experimental Value][Calculated Value]
Thermodynamic SolubilityShake-FlaskPBS, pH 7.425[Experimental Value][Calculated Value]
Thermodynamic SolubilityShake-FlaskFaSSIF / FeSSIF37[Experimental Value][Calculated Value]

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid

Visualization of Solubility Workflow

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM DMSO Stock k_dilute Serial Dilution in 96-well plate k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (1-2h) k_add_buffer->k_incubate k_detect Detection: Nephelometry or UV-Vis k_incubate->k_detect t_start Add Excess Solid to Buffer t_equilibrate Equilibrate (24-48h) with Agitation t_start->t_equilibrate t_separate Centrifuge & Filter Supernatant t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify

Caption: Experimental workflows for kinetic and thermodynamic solubility assays.

Stability Assessment

Stability testing is essential for identifying potential degradation pathways and establishing a shelf-life for the drug substance. It typically involves forced degradation (stress testing) and long-term stability studies under various environmental conditions.[13][14]

Experimental Protocol for Forced Degradation

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and develop stability-indicating analytical methods.[1][13] The goal is typically to achieve 5-20% degradation of the parent compound.[4][15]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in suitable solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[4]

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[4]

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[15]

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).[4]

    • Photostability: Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[3][4][16] A dark control sample should be stored under the same conditions to isolate light-induced degradation.[16]

  • Sample Quenching: At appropriate time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., with a photodiode array detector). The method should be capable of separating the parent compound from all major degradation products. Assess the percentage of remaining parent compound, the formation of degradation products, and the mass balance.

Data Presentation for Stability

Summarize the findings of the forced degradation studies in a table.

Stress Condition Reagent/Parameters Time Temperature % Degradation No. of Degradants
Acidic Hydrolysis0.1 M HCl24h, 48h, 7dRT, 60°C[Value][Value]
Basic Hydrolysis0.1 M NaOH24h, 48h, 7dRT, 60°C[Value][Value]
Oxidation3% H₂O₂24hRT[Value][Value]
Thermal (Solid)Dry Heat7d80°C[Value][Value]
Thermal (Solution)Dry Heat7d80°C[Value][Value]
Photolytic (Solid)ICH Q1B Light1.2 M lux·h25°C[Value][Value]
Photolytic (Solution)ICH Q1B Light1.2 M lux·h25°C[Value][Value]

RT: Room Temperature

Visualization of Stability Testing Workflow

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Compound Stock (Solid & Solution) acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze by Stability- Indicating HPLC-UV acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Evaluate: - % Degradation - Degradant Profile - Mass Balance analysis->results

Caption: General workflow for a forced degradation (stress testing) study.

Biological Context: Kinase Signaling Pathways

7-Azaindole derivatives are widely recognized as "privileged scaffolds" in drug discovery, particularly for the development of protein kinase inhibitors.[3][17] They often function as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase active site.[3][17] While the specific target of this compound is not defined, it is plausible that it could interact with kinases in critical cellular signaling pathways, such as the RAF-MEK-ERK or PI3K-AKT pathways, which are frequently dysregulated in cancer.[18] A generalized representation of such a pathway is provided below.

Visualization of a Generic Kinase Signaling Pathway

Kinase_Pathway receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., PI3K, RAF) receptor->kinase1 Activation kinase2 Kinase 2 (e.g., AKT, MEK) kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (e.g., mTOR, ERK) kinase2->kinase3 Phosphorylation response Cellular Response (Proliferation, Survival) kinase3->response Signal Transduction inhibitor 3-Acetyl-4-chloro- 7-azaindole (Potential Inhibitor) inhibitor->kinase1 Inhibition

Caption: A potential inhibitory role in a generic kinase signaling cascade.

Conclusion

The systematic evaluation of solubility and stability is a foundational step in the preclinical development of any potential drug candidate. For this compound, the application of the kinetic and thermodynamic solubility assays, alongside comprehensive forced degradation studies, will provide the essential data needed to guide formulation strategies, interpret biological assay results, and predict its in vivo behavior. This technical guide offers the standardized protocols necessary for researchers to generate a robust physicochemical data package, thereby enabling an informed progression of this compound through the drug discovery pipeline.

References

7-Azaindole Derivatives: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological targets of 7-azaindole derivatives, a versatile scaffold in medicinal chemistry. This document provides a comprehensive overview of their interactions with key proteins, quantitative data on their activity, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Core Biological Targets of 7-Azaindole Derivatives

The 7-azaindole scaffold is recognized as a "privileged" structure in drug discovery, primarily due to its ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the hinge region of protein kinases.[1][2] This has led to the development of numerous potent and selective kinase inhibitors.[1][2][3] Beyond kinases, 7-azaindole derivatives have been shown to interact with a range of other important biological targets.

Protein Kinases

Protein kinases are the most prominent and well-studied targets of 7-azaindole derivatives.[1][2][3] The nitrogen at position 7 and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate binding mode to the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1] More than 90 different kinases have been reported as targets for 7-azaindole-based inhibitors.[1]

Key Kinase Targets:

  • B-RAF: Vemurafenib, an FDA-approved drug for melanoma, is a potent inhibitor of the B-RAF V600E mutant kinase and features a 7-azaindole core.[1][2]

  • Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are involved in cell cycle progression and apoptosis. Potent 7-azaindole-based inhibitors of Pim kinases have been developed with picomolar efficacy.[1]

  • Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T: Dual inhibitors of CDK9/CyclinT and Haspin kinase have been identified from 7-azaindole derivatives.[4]

  • Haspin Kinase: This kinase is involved in mitotic chromosome alignment, and potent 7-azaindole inhibitors have been discovered.[4]

  • ABL and SRC Kinases: Multi-targeted kinase inhibitors based on the 7-azaindole scaffold have been designed to target kinases in the ABL and SRC families, which are implicated in various cancers.[5][6]

  • Phosphoinositide 3-Kinases (PI3Ks): Novel 7-azaindole derivatives have shown potent and isoform-specific inhibition of PI3Ks, key components of a frequently dysregulated signaling pathway in cancer.[7][8]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Selective and covalent inhibitors of FGFR4, a target in hepatocellular carcinoma, have been developed using a 7-azaindole scaffold.[9]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): 7-azaindole derivatives have been specifically developed as inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases.[3]

  • Janus Kinases (JAKs): C-3 aryl-7-azaindole derivatives have been identified as inhibitors of JAK2, a therapeutic target in myeloproliferative disorders.[3]

  • c-Met: The 7-azaindole scaffold has been utilized to design novel inhibitors of the c-Met receptor tyrosine kinase, which is involved in tumor growth and metastasis.[3]

  • UNC-51-like kinase-1 (ULK1): Potent and selective inhibitors of ULK1/2, key regulators of autophagy, have been developed from a 7-azaindole scaffold for the treatment of RAS-driven cancers.[10]

Other Biological Targets

While kinases are the predominant targets, the versatility of the 7-azaindole scaffold has led to the discovery of its activity against other important biological molecules.

  • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 7-azaindole have been investigated as potential partial agonists of the α4β2 nAChR, with potential applications in cognitive disorders and smoking cessation.

  • Orai Channels: 7-azaindole compounds have been identified as potent inhibitors of Orai channels, which are involved in calcium signaling and have been shown to be effective in preclinical models of asthma.[11]

  • Cannabinoid Receptor 1 (CB1): The 7-azaindole moiety has been explored as a bioisosteric replacement for the indole ring in the development of allosteric modulators of the CB1 receptor.[12]

  • SARS-CoV-2 Spike-hACE2 Interaction: Novel 7-azaindole derivatives have been designed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, representing a potential antiviral strategy.[13]

  • Cytokinin Analogues: Certain 7-azaindole derivatives have been synthesized as analogues of cytokinins, plant hormones that can also influence mammalian cell processes, and have shown cytotoxic activity against leukemia cells.[14]

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for various 7-azaindole derivatives against their biological targets.

Table 1: Kinase Inhibition Data for 7-Azaindole Derivatives

Derivative/Compound IDTarget KinaseIC50Reference
Vemurafenib (1)B-RAF (V600E)31 nM[1]
Compound 23Pim-13 pM[1]
Compound 23Pim-232 pM[1]
Compound 23Pim-39 pM[1]
Compound 8lHaspin14 nM[4]
Compound 8gCDK9/CyclinT1.2 µM[4]
Compound 8gHaspin0.22 µM[4]
Compound 8hCDK9/CyclinT0.9 µM[4]
Compound 8hHaspin0.11 µM[4]
Compound 6zABL5 nM[5][6]
Compound 6zSRC11 nM[5][6]
Compound B13PI3Kγ0.5 nM[7]
Compound 94JAK2260 nM[3]
Compound 62c-Met70 nM[3]
Compound 63c-Met20 nM[3]

Table 2: Activity Data for 7-Azaindole Derivatives against Other Targets

Derivative/Compound IDTargetActivity MetricValueReference
Compound (+)-51α4β2 nAChRKi10 nM
G7aSARS-CoV-2 PseudovirusEC509.08 µM[13]

Signaling Pathways

The biological effects of 7-azaindole derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological effects of these compounds.

Kinase-Mediated Signaling Pathways

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAF-MEK-ERK signaling pathway.

The RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] In many melanomas, a mutation in the B-RAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[2][15] 7-Azaindole derivatives like Vemurafenib inhibit the mutated B-RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth PTEN->PIP2

Caption: The PI3K-AKT-mTOR signaling pathway.

The PI3K-AKT-mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, metabolism, and survival.[7] Dysregulation of this pathway is common in many cancers. 7-Azaindole derivatives that inhibit PI3K can block the production of PIP3, leading to the inactivation of AKT and mTORC1 and subsequent inhibition of cancer cell growth and survival.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT CytokineReceptor->STAT Recruits & Phosphorylates JAK->CytokineReceptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Immunity, Proliferation) STAT_dimer->GeneExpression Translocates to Nucleus

Caption: The JAK-STAT signaling pathway.

The JAK-STAT signaling pathway transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and cell survival.[6][7][10][16][17] Inhibition of JAKs, such as JAK2, by 7-azaindole derivatives can block this signaling cascade, which is a therapeutic strategy for certain cancers and inflammatory diseases.[3]

Other Receptor-Mediated Signaling Pathways

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) IonInflux Na+ / Ca2+ Influx nAChR->IonInflux Opens Channel Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling (e.g., PI3K/Akt) Depolarization->Downstream Neuroprotection Neuroprotection, Cognitive Function Downstream->Neuroprotection

Caption: Nicotinic Acetylcholine Receptor signaling.

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission.[18] Activation of nAChRs leads to an influx of cations, causing membrane depolarization and activation of downstream signaling pathways like the PI3K/Akt pathway, which can promote neuroprotection.[19][20] 7-Azaindole derivatives that act as partial agonists at these receptors may have therapeutic potential in neurological disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 7-azaindole derivatives.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 7-azaindole derivative against a specific protein kinase.

A. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (e.g., LanthaScreen™ or HTRF™)

  • Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

  • Materials:

    • Purified kinase

    • Fluorescein- or other fluorophore-labeled kinase substrate

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

    • 7-azaindole derivative (test compound) dissolved in DMSO

    • Terbium- or Europium-labeled anti-phospho-substrate antibody

    • TR-FRET dilution buffer

    • EDTA (to stop the reaction)

    • 384-well microplate

    • TR-FRET-capable plate reader

  • Procedure:

    • Prepare a serial dilution of the 7-azaindole derivative in DMSO. Further dilute to the final assay concentration in kinase reaction buffer.

    • In a 384-well plate, add the diluted compound.

    • Add the kinase and the fluorescently labeled substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution of EDTA and the lanthanide-labeled antibody in TR-FRET dilution buffer.

    • Incubate the plate at room temperature for at least 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. ADP-Glo™ Kinase Assay

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.

  • Materials:

    • Purified kinase

    • Kinase substrate

    • ATP

    • Kinase reaction buffer

    • 7-azaindole derivative (test compound) in DMSO

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • White, opaque 384-well microplate

    • Luminometer

  • Procedure:

    • Perform the kinase reaction in a 384-well plate by incubating the kinase, substrate, ATP, and various concentrations of the 7-azaindole derivative.

    • After the desired incubation time (e.g., 60 minutes at room temperature), add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.

Cell-Based Assays

A. MTT Cell Viability/Cytotoxicity Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 7-azaindole derivative (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 7-azaindole derivative and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the compound concentration to determine the IC50 value.[21]

B. Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a protein with high affinity for phosphatidylserine (PS), is conjugated to a fluorophore (e.g., FITC). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide is a fluorescent DNA intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • Cells treated with the 7-azaindole derivative

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 1X Binding Buffer (e.g., 10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with the 7-azaindole derivative for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate at room temperature for 5-15 minutes in the dark.

    • Analyze the cells by flow cytometry immediately. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Experimental_Workflow_Apoptosis_Assay CellCulture Cell Culture Treatment Treat with 7-Azaindole Derivative CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (RT, 15 min, dark) Stain->Incubate FlowCytometry Analyze by Flow Cytometry Incubate->FlowCytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

7-Azaindole derivatives represent a highly versatile and valuable scaffold in modern medicinal chemistry. Their ability to effectively target a wide range of protein kinases has been firmly established, leading to the development of successful anticancer drugs. Furthermore, ongoing research continues to unveil novel biological targets for this privileged heterocyclic system, expanding its therapeutic potential to other disease areas, including neurodegenerative disorders, inflammatory conditions, and infectious diseases. The comprehensive data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on the 7-azaindole core.

References

In Silico Prediction of 3-Acetyl-4-chloro-7-azaindole Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-chloro-7-azaindole is a heterocyclic organic molecule belonging to the azaindole class of compounds. Azaindole scaffolds are of significant interest in medicinal chemistry as they are bioisosteres of indoles and purines, and are present in numerous biologically active molecules.[1][2] Derivatives of 7-azaindole have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, often by targeting protein kinases.[3][4] This technical guide provides a comprehensive in silico analysis of this compound, including predicted physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and a hypothesized mechanism of action. The following data and protocols are generated using computational methods and are intended to guide further experimental research.

Predicted Physicochemical and ADMET Properties

The physicochemical and ADMET properties of this compound (CAS: 1011711-52-6; SMILES: CC(=O)c1c[nH]c2c1c(Cl)ccn2) were predicted using the SwissADME web tool.[5] These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into a drug.

Physicochemical Properties
PropertyPredicted ValueNote
Molecular FormulaC9H7ClN2O-
Molecular Weight194.62 g/mol
logP (iLOGP)1.69A measure of lipophilicity.
logS (ESOL)-2.67A measure of aqueous solubility.
Water Solubility1.81e-03 g/LPoorly soluble.
Polar Surface Area (TPSA)58.04 ŲA key descriptor for transport properties.
Number of Hydrogen Bond Acceptors3-
Number of Hydrogen Bond Donors1-
Number of Rotatable Bonds1-
Molar Refractivity50.84-
ADMET Properties
PropertyPredictionNote
Pharmacokinetics
GI AbsorptionHighPredicted to be well absorbed from the gastrointestinal tract.
BBB PermeantNoNot predicted to cross the blood-brain barrier.
P-gp SubstrateNoNot predicted to be a substrate of P-glycoprotein.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorNo-
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNo-
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Druglikeness
Lipinski's Rule of FiveYes (0 violations)Indicates good oral bioavailability potential.
Ghose FilterYes (0 violations)-
Veber FilterYes (0 violations)-
Egan FilterYes (0 violations)-
Muegge FilterYes (0 violations)-
Medicinal Chemistry
PAINS0 alertsNo Pan-Assay Interference Compounds alerts.
Brenk1 alert (imide)Structural alert for potential toxicity.
Lead-likenessYes (0 violations)-
Synthetic Accessibility2.87Readily synthesizable.

Experimental Protocols

The following section details the in silico methodology used to predict the properties of this compound.

Protocol 1: In Silico Prediction of Physicochemical and ADMET Properties
  • Molecule Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(=O)c1c[nH]c2c1c(Cl)ccn2, was obtained from commercial supplier databases.[6]

  • Web Server Selection: The SwissADME web server was chosen for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness due to its widespread use and reliability in the field.[5][7]

  • Prediction Execution: The SMILES string was submitted to the SwissADME web server. The server's algorithms then calculated the various molecular descriptors and ADMET properties.

  • Data Collection and Analysis: The predicted numerical and qualitative data for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness rules (e.g., Lipinski's rule of five), and medicinal chemistry alerts (e.g., PAINS, Brenk) were collected and tabulated. The results were analyzed to assess the overall drug-like potential of the molecule.

Mandatory Visualizations

In Silico Prediction Workflow

G cluster_input 1. Input cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Output mol_id Molecule Identifier (SMILES: CC(=O)c1c[nH]c2c1c(Cl)ccn2) swissadme SwissADME Web Server mol_id->swissadme Submission physchem Physicochemical Properties swissadme->physchem admet ADMET Prediction swissadme->admet druglikeness Druglikeness Evaluation swissadme->druglikeness data_table Tabulated Results physchem->data_table admet->data_table druglikeness->data_table interpretation Interpretation & Assessment data_table->interpretation report Technical Guide Generation interpretation->report

Caption: A flowchart illustrating the in silico workflow for predicting the properties of this compound.

Hypothesized Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Given that many azaindole derivatives are known to be kinase inhibitors, a plausible hypothesis is that this compound may exert its biological effects by inhibiting one or more kinases in a critical signaling pathway, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] This pathway is frequently dysregulated in diseases like cancer.[8]

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor->RAF

Caption: A diagram of the hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

The in silico analysis of this compound suggests that it has favorable drug-like properties, including high predicted gastrointestinal absorption and adherence to Lipinski's rule of five. However, potential liabilities include poor aqueous solubility and inhibition of several cytochrome P450 enzymes, which could lead to drug-drug interactions. The presence of a Brenk alert warrants further investigation into potential toxicity. Based on the known biological activities of the azaindole scaffold, it is hypothesized that this compound may act as a kinase inhibitor, potentially targeting components of the MAPK/ERK signaling pathway. These computational predictions provide a strong foundation for guiding the synthesis, experimental validation, and further development of this compound as a potential therapeutic agent.

References

A Technical Guide to the Thermodynamic Properties of 3-Acetyl-4-chloro-7-azaindole: An Investigative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-chloro-7-azaindole is a heterocyclic compound of interest within the broader class of azaindoles, which are recognized for their diverse biological activities and structural similarity to purine bases.[1][2] The thermodynamic properties of this specific molecule are crucial for its development as a potential therapeutic agent, influencing its solubility, stability, and bioavailability. This technical guide outlines a comprehensive approach to determining and understanding these properties. Due to the current absence of published experimental thermodynamic data for this compound, this document presents a proposed workflow encompassing both experimental and computational methodologies.

Introduction to the Thermodynamic Characterization of Pharmaceutical Compounds

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its successful development. These properties govern the energy changes that occur during physical and chemical transformations, directly impacting manufacturing processes, formulation strategies, and the ultimate clinical performance of a drug product. Key thermodynamic parameters include melting point, enthalpy of fusion, heat capacity, and solubility, all of which are critical for ensuring product quality, stability, and efficacy. The 7-azaindole scaffold, a bioisostere of indole, is frequently utilized in medicinal chemistry to mimic purines and engage in specific hydrogen-bonding interactions, making the characterization of its derivatives like this compound particularly significant.[1][2]

Proposed Experimental Protocols for Thermodynamic Profiling

A systematic experimental investigation is essential for accurately determining the thermodynamic properties of this compound. The following standard techniques are proposed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp) of this compound.

Methodology:

  • A sample of 3-5 mg of crystalline this compound is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The heat flow to the sample is measured as a function of temperature.

  • The melting point is determined as the onset temperature of the melting endotherm.

  • The enthalpy of fusion is calculated by integrating the area of the melting peak.

  • Heat capacity can be determined by analyzing the shift in the baseline of the DSC thermogram.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Methodology:

  • A sample of 5-10 mg of this compound is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve provides information on the temperature at which decomposition begins and the mass loss associated with this process.

Solubility Studies

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents and buffers.

Methodology (Shake-Flask Method):

  • An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline at various pH values) in a sealed vial.

  • The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The resulting saturated solutions are filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Computational Prediction of Thermodynamic Properties

In conjunction with experimental work, computational chemistry offers a powerful tool for predicting and understanding the thermodynamic properties of molecules.[3][4]

Methodology (Quantum Mechanical Calculations):

  • The 3D structure of this compound is built and optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • Frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum and to obtain vibrational frequencies.

  • From the vibrational, rotational, and translational partition functions, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated.[5] These calculations can provide valuable insights, especially for properties that are difficult to measure experimentally.[6][7]

Data Summary

While specific experimental data for this compound is not yet available, the following table outlines the key thermodynamic parameters to be determined and their significance in drug development.

Thermodynamic PropertySymbolSignificance in Drug DevelopmentProposed Methodologies
Melting PointTmInfluences solubility, dissolution rate, and manufacturing processes like milling and drying.DSC
Enthalpy of FusionΔHfusRelated to the lattice energy and intermolecular forces; impacts solubility and stability.DSC
Heat CapacityCpImportant for process modeling and understanding temperature-dependent stability.DSC
Thermal Decomposition TemperatureTdDefines the upper limit for processing and storage temperatures to avoid degradation.TGA
Equilibrium SolubilitySA critical determinant of bioavailability and formulation design.Shake-Flask Method

Visualizing the Role of Thermodynamic Profiling in Drug Discovery

The determination of thermodynamic properties is a critical step in the overall drug discovery and development pipeline. The following diagram illustrates a generalized workflow.

DrugDiscoveryWorkflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials TargetID Target Identification LeadGen Lead Generation TargetID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt ThermoProfile Thermodynamic Profiling LeadOpt->ThermoProfile Formulation Formulation Development ThermoProfile->Formulation Tox Toxicology Studies Formulation->Tox PhaseI Phase I Tox->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII

Caption: A generalized workflow for drug discovery and development.

Conclusion

A thorough understanding of the thermodynamic properties of this compound is indispensable for its potential development as a pharmaceutical agent. The experimental and computational workflows outlined in this guide provide a robust framework for obtaining this critical data. By systematically characterizing its melting point, thermal stability, and solubility, researchers can de-risk the development process, enabling informed decisions in formulation design, process chemistry, and ultimately, the advancement of this compound towards clinical evaluation.

References

Methodological & Application

Synthetic Route to 3-Acetyl-4-chloro-7-azaindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 3-Acetyl-4-chloro-7-azaindole, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis is robust and scalable, starting from the commercially available 7-azaindole.

Introduction

7-Azaindole derivatives are privileged scaffolds in the development of therapeutic agents, particularly as kinase inhibitors. The targeted compound, this compound, possesses key functional groups that allow for further chemical modifications, making it a crucial intermediate for the synthesis of a diverse range of biologically active molecules. This protocol outlines the chlorination of the 7-azaindole core at the 4-position, followed by a regioselective Friedel-Crafts acylation at the 3-position.

Synthetic Scheme

The overall synthetic pathway is depicted below:

Synthetic Route to this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Acetylation 7-Azaindole 7-Azaindole 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole->4-Chloro-7-azaindole 1. H₂O₂, THF 2. POCl₃, CH₃CN, DIPEA Intermediate 4-Chloro-7-azaindole Final_Product This compound Intermediate->Final_Product Acetyl Chloride, AlCl₃ CH₂Cl₂

Caption: Two-step synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for each synthetic step.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)
1Chlorination7-AzaindoleH₂O₂, POCl₃, DIPEA4-Chloro-7-azaindole85.6>95
2Acetylation4-Chloro-7-azaindoleAcetyl Chloride, AlCl₃This compoundNot Reported>98

Experimental Protocols

Step 1: Synthesis of 4-Chloro-7-azaindole

This protocol is adapted from a patented procedure, providing a high-yielding method for the chlorination of 7-azaindole.

Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (30% solution)

  • Tetrahydrofuran (THF)

  • Acetonitrile (CH₃CN)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • N-Oxidation: To a solution of 7-azaindole in THF, add hydrogen peroxide (30% solution) dropwise at room temperature. The reaction mixture is stirred for 24 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Upon completion, the reaction is cooled in an ice bath, and a saturated aqueous solution of sodium sulfite is added slowly to quench the excess hydrogen peroxide.

  • Extraction: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 7-azaindole N-oxide.

  • Chlorination: The crude 7-azaindole N-oxide is dissolved in acetonitrile. To this solution, N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of phosphorus oxychloride at 0 °C.

  • Reaction: The reaction mixture is then heated to 80 °C and stirred for 4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-7-azaindole as a solid. A yield of up to 85.6% has been reported for this step.

Step 2: Synthesis of this compound

This procedure is based on a general method for the Friedel-Crafts acylation of azaindoles at the C-3 position.[1][2]

Materials:

  • 4-Chloro-7-azaindole

  • Aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a suspension of aluminum chloride (3.0 equivalents) in dichloromethane at room temperature, add a solution of 4-chloro-7-azaindole (1.0 equivalent) in dichloromethane.

  • Addition of Acylating Agent: After stirring for 10 minutes, add acetyl chloride (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: The reaction is quenched by the slow addition of methanol at 0 °C, followed by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Logical Workflow Diagram

The following diagram illustrates the decision-making and workflow for the synthesis.

Synthetic_Workflow start Start: 7-Azaindole step1 Step 1: N-Oxidation & Chlorination start->step1 check1 TLC/LC-MS Analysis of 4-Chloro-7-azaindole step1->check1 step2 Step 2: Friedel-Crafts Acetylation check1->step2 Purity >95% fail Reaction Incomplete/Impure check1->fail Purity <95% check2 TLC/LC-MS Analysis of Final Product step2->check2 purification Column Chromatography check2->purification Proceed check2->fail Side Products Detected final_product This compound purification->final_product

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols: 3-Acetyl-4-chloro-7-azaindole as a Chemical Probe for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP and serve as a core component of numerous potent and selective kinase inhibitors.[1][2] The strategic placement of nitrogen atoms in the bicyclic system allows for the formation of key hydrogen bonds within the ATP-binding pocket of kinases.[3] This document provides detailed application notes and protocols for the potential use of 3-Acetyl-4-chloro-7-azaindole as a chemical probe for studying kinase activity and for the development of novel kinase inhibitors. While this specific compound is not extensively characterized in the public domain, its structural features—a 3-acetyl group and a 4-chloro substituent on the 7-azaindole core—suggest its potential as a valuable tool for kinase research. These notes are based on the well-established properties of related 7-azaindole derivatives.

Rationale for Use as a Kinase Probe

The 7-azaindole core of this compound is anticipated to engage the kinase hinge region through hydrogen bonding. The 3-acetyl group can be modified to explore structure-activity relationships (SAR) and develop more potent inhibitors. The 4-chloro substituent may enhance binding affinity through hydrophobic interactions within the ATP-binding site. Based on SAR studies of similar 7-azaindole analogs, potential kinase targets for this probe could include Cyclin-Dependent Kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCK), and Janus kinases (JAKs).[1][4]

Data Presentation: Kinase Inhibitory Activity of Related 7-Azaindole Analogs

The following tables summarize the inhibitory activities of various 7-azaindole derivatives against several kinase families. This data provides a comparative baseline for the expected potency of this compound.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against CDKs

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
3-Aryl-7-azaindoleCDK23[1]
3-Aryl-7-azaindoleCDK17[1]
3,5-Disubstituted-7-azaindoleCDK2/CDK9-[3]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against ROCK

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
3-Substituted-7-azaindole (Comp. 37)ROCKPotent[4]
7-Azaindole DerivativesROCKPotent[5]

Table 3: Inhibitory Activity of 7-Azaindole Derivatives against Other Kinases

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
C-3 Aryl-7-azaindoleJAK2260[1]
3,5-Disubstituted-7-azaindoleALK-[1]
7-Azaindole DerivativePI3Kγ0.5[6]
7-Azaindole DerivativeAurora B/C-[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound as a kinase inhibitor are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against a target kinase.[7]

Materials:

  • Recombinant Kinase (e.g., CDK2/Cyclin A)

  • Biotinylated peptide substrate

  • This compound

  • ATP

  • Kinase reaction buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Assay plates (e.g., 384-well low volume)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In an assay plate, add the kinase, biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[8]

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target kinase within intact cells.[9][10]

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer

  • Antibodies for Western blotting (primary against the target kinase, HRP-conjugated secondary)

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound at a desired concentration or a vehicle control (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.[11]

  • Lyse the cells by freeze-thaw cycles.[12]

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Quantify the protein concentration in the soluble fractions.

  • Perform Western blot analysis on the soluble fractions using an antibody specific to the target kinase.

  • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

G Hypothetical Signaling Pathway for a CDK Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D/CDK4/6 Cyclin D/CDK4/6 ERK->Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb E2F E2F Rb->E2F | Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Probe 3-Acetyl-4-chloro- 7-azaindole Probe->Cyclin E/CDK2 Inhibition

Caption: Hypothetical signaling pathway showing inhibition of CDK2 by the chemical probe.

Experimental Workflow

G Workflow for Kinase Inhibitor Profiling cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Kinase Selectivity Panel Kinase Selectivity Panel Determine IC50->Kinase Selectivity Panel Target Engagement (CETSA) Target Engagement (CETSA) Kinase Selectivity Panel->Target Engagement (CETSA) Cellular Potency Cellular Potency Target Engagement (CETSA)->Cellular Potency Downstream Signaling Downstream Signaling Cellular Potency->Downstream Signaling Lead Optimization Lead Optimization Downstream Signaling->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay

Caption: General experimental workflow for profiling a novel kinase inhibitor.

Logical Relationship

G 7-Azaindole Scaffold in Kinase Inhibition 7-Azaindole Core 7-Azaindole Core ATP Mimic ATP Mimic 7-Azaindole Core->ATP Mimic Hinge Binding Hinge Binding ATP Mimic->Hinge Binding Hydrogen Bonding Hydrogen Bonding Hinge Binding->Hydrogen Bonding Kinase Inhibition Kinase Inhibition Hydrogen Bonding->Kinase Inhibition 3-Acetyl Group 3-Acetyl Group SAR Exploration SAR Exploration 3-Acetyl Group->SAR Exploration 4-Chloro Group 4-Chloro Group Hydrophobic Interactions Hydrophobic Interactions 4-Chloro Group->Hydrophobic Interactions SAR Exploration->Kinase Inhibition Hydrophobic Interactions->Kinase Inhibition

Caption: Logical relationship of the 7-azaindole scaffold to kinase inhibition.

References

Application Notes and Protocols for the Synthesis of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Acetyl-4-chloro-7-azaindole, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 4-chloro-7-azaindole, followed by its C-3 acylation.

Step 1: Synthesis of 4-Chloro-7-azaindole

The initial step involves the synthesis of 4-chloro-7-azaindole from 7-azaindole. This procedure consists of an N-oxidation reaction followed by chlorination.

Experimental Protocol:
  • N-Oxidation: 7-azaindole is first oxidized to its N-oxide. This can be achieved using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[1][2][3]

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield 4-chloro-7-azaindole.[1][2][3] The addition of a catalyst like diisopropylethylamine (DIPEA) has been shown to improve the yield.[2][3]

  • Work-up and Isolation: The reaction mixture is carefully quenched with water and neutralized with a base, such as sodium hydroxide (NaOH), to precipitate the product.[1][2][3] The solid product is then collected by filtration, washed, and dried.

Quantitative Data for Synthesis of 4-Chloro-7-azaindole:
Starting MaterialReagentsSolvent(s)Reaction ConditionsYieldReference
7-azaindole (3.6 g, 30 mmol)1. mCPBA (8.1 g, 77% purity) 2. POCl₃ (22 ml, 0.24 mol)Dimethoxyethane, Heptane1. Stirred at room temperature 2. Reflux at 80°C for 18 hours85%[1][2]
N-oxidation-7-azaindole (5.8 g, 0.043 mol)1. POCl₃ (32.7 g, 0.215 mol) 2. Diisopropylethylamine (0.55 g, 0.0043 mol)Acetonitrile80-100°C for 5 hours85.6%[3]

Step 2: C-3 Acylation of 4-Chloro-7-azaindole

The second step is the Friedel-Crafts acylation of 4-chloro-7-azaindole at the C-3 position to introduce the acetyl group. Acylation of the electron-deficient azaindole ring can be challenging.[4] An effective method involves the use of a Lewis acid catalyst to activate the substrate.[4][5]

Experimental Protocol:
  • Reaction Setup: To a solution of 4-chloro-7-azaindole in a suitable solvent such as dichloromethane (CH₂Cl₂), an excess of a Lewis acid, typically aluminum chloride (AlCl₃), is added at room temperature.[4]

  • Acylation: Acetyl chloride is then added to the reaction mixture. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified, typically by column chromatography, to yield the final product, this compound.

While a specific yield for the acylation of 4-chloro-7-azaindole is not detailed in the provided literature, this general method has proven effective for the C-3 acylation of various azaindole systems.[4][5]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-7-azaindole cluster_step2 Step 2: C-3 Acylation Start 7-Azaindole N_Oxide 7-Azaindole N-oxide Start->N_Oxide mCPBA or H₂O₂ Product1 4-Chloro-7-azaindole N_Oxide->Product1 POCl₃ Product1_ref 4-Chloro-7-azaindole Final_Product This compound Product1_ref->Final_Product 1. AlCl₃ 2. Acetyl Chloride

Caption: Synthetic pathway for this compound.

References

Application of 7-Azaindole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets. A key feature of the 7-azaindole nucleus is its ability to act as a hinge-binding motif in protein kinases. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, enabling strong and specific interactions with the kinase hinge region. This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma. Beyond kinase inhibition, 7-azaindole derivatives have shown promise as anticancer agents, antivirals, and treatments for neurodegenerative diseases. This document provides a comprehensive overview of the applications of 7-azaindole in medicinal chemistry, including quantitative data on potent inhibitors, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: 7-Azaindole Based Kinase Inhibitors

The following tables summarize the in vitro potency of selected 7-azaindole derivatives against various protein kinases. This data highlights the broad applicability of the 7-azaindole scaffold in developing potent and selective kinase inhibitors.

Table 1: Potency of Vemurafenib and Related Analogs against RAF Kinases

CompoundTarget KinaseIC50 (nM)Reference
VemurafenibB-RAF (V600E)13 - 31
VemurafenibC-RAF6.7 - 48
VemurafenibB-RAF (wild-type)100 - 160
PLX4720 (Vemurafenib analog)B-RAF (V600E)13[1]
CCT196969B-RAF (V600E)40[1]
CCT241161B-RAF (V600E)15[1]

Table 2: Potency of GSK1070916A against Aurora Kinases

CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
GSK1070916AAurora B3.50.38[2][3]
GSK1070916AAurora C6.51.5[2][3]
GSK1070916AAurora A1100490[3][4]

Table 3: Potency of 7-Azaindole Based PI3K Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Compound 10 PI3Kγ50[5]
Compound 12 PI3Kγ7[5]
Compound 13 PI3Kγ7[5]
Compound B13 PI3Kγ0.5[6]
FD2054PI3Kα158[7]
FD2078PI3Kα110[7]

Table 4: Potency of Other 7-Azaindole Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Compound 8l Haspin14[8]
Compound 94 JAK2260[9]
PexidartinibCSF1R13[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 7-azaindole derivative and for key biological assays used to evaluate its activity.

Protocol 1: Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization

This protocol describes a general and efficient two-step synthesis of 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine.[11][12]

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of DMF and Et₃N (5:2, 7 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in toluene (10 mL).

  • Add potassium tert-butoxide (1.2 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-substituted 7-azaindole.

Protocol 2: Radiometric Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a 7-azaindole derivative against a target protein kinase using a radiometric assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • 7-Azaindole inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid wash solution (e.g., 0.75%)

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the 7-azaindole inhibitor in kinase assay buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well containing the diluted inhibitor or DMSO (vehicle control).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of phosphoric acid wash solution.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with the phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Air dry the filter plate and add scintillant to each well.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 3: MTT Cytotoxicity Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • 7-Azaindole inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the 7-azaindole inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the background absorbance (no-cell control) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 7-azaindole derivatives.

B_RAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->BRAF Inhibition CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_cellular_processes Cellular Processes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase ChromosomeCondensation Chromosome Condensation AuroraB->ChromosomeCondensation SpindleAssembly Spindle Assembly Checkpoint AuroraB->SpindleAssembly ChromosomeSegregation Proper Chromosome Segregation AuroraB->ChromosomeSegregation Polyploidy Polyploidy & Apoptosis GSK1070916A GSK1070916A (7-Azaindole derivative) GSK1070916A->AuroraB Inhibition GSK1070916A->Polyploidy CellDivision Successful Cell Division ChromosomeSegregation->CellDivision PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activity PDK1 PDK1 PIP3->PDK1 AzaindoleInhibitor 7-Azaindole PI3K Inhibitor AzaindoleInhibitor->PI3K Inhibition AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Synthesis_Workflow Start Start: 2-Amino-3-iodopyridine & Terminal Alkyne Sonogashira Sonogashira Coupling - Pd(PPh3)4, CuI - Et3N, DMF Start->Sonogashira Intermediate Purified 2-Amino-3-(alkynyl)pyridine Sonogashira->Intermediate Cyclization Intramolecular Cyclization - t-BuOK, 18-Crown-6 - Toluene, 65°C Intermediate->Cyclization FinalProduct Purified 2-Substituted 7-Azaindole Cyclization->FinalProduct Bioassay_Workflow Start Start: 7-Azaindole Derivative KinaseAssay In Vitro Kinase Assay (Radiometric) Start->KinaseAssay CytotoxicityAssay Cell-Based Assay (MTT) Start->CytotoxicityAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CytotoxicityAssay->IC50_Cell LeadOptimization Lead Optimization IC50_Kinase->LeadOptimization IC50_Cell->LeadOptimization

References

Application Note: High-Purity Purification of 3-Acetyl-4-chloro-7-azaindole using Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides a detailed protocol for the purification of 3-Acetyl-4-chloro-7-azaindole, a key intermediate in the synthesis of various biologically active compounds. The synthesis of 7-azaindole derivatives often results in complex mixtures requiring efficient purification.[1] Flash chromatography is a rapid and effective technique for isolating such heterocyclic compounds.[1] This document outlines a robust method utilizing normal-phase flash chromatography to obtain high-purity this compound, suitable for downstream applications in drug discovery and development.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The specific compound, this compound, serves as a crucial building block for the synthesis of potent inhibitors and therapeutic agents. The successful isolation of this compound from reaction mixtures containing starting materials, byproducts, and other impurities is critical for accurate biological evaluation and further synthetic transformations. Flash chromatography offers an efficient and scalable solution for this purification challenge.[1] This protocol details the materials, equipment, and step-by-step procedure for the effective purification of this compound.

Data Presentation: Chromatographic Conditions for Azaindole Derivatives

The following table summarizes typical chromatographic conditions reported for the purification of various azaindole derivatives, providing a comparative reference for method development.

Derivative Stationary Phase Mobile Phase Elution Mode Reference
4-Azaindole DerivativesSilica GelHexane/Ethyl acetate gradientGradient[1]
3,5-Disubstituted-7-azaindolesNot specified5-20% of 5% NH₄OH/MeOH in DCMGradient[1]
1-Acetyl-7-azaindoleSilica GelHexane/Ethyl acetate gradientGradient[1]
3-Substituted 7-azaindole derivativesSilica gel (230-400 mesh)Not specifiedColumn Chromatography[1]
4-Chloro-7-azaindoleNot specified15-75% ethyl acetate in hexanes, then 0-5% methanol in dichloromethaneGradient[2]

Experimental Protocol: Purification of this compound

This protocol describes a normal-phase flash chromatography procedure.

3.1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide (NH₄OH)

  • Flash chromatography system (e.g., Biotage® Isolera™, Teledyne ISCO CombiFlash®) or manual glass column setup

  • Pre-coated silica gel TLC plates (F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes

  • Glassware (beakers, flasks, graduated cylinders)

3.2. Thin Layer Chromatography (TLC) Analysis

Before performing flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value of approximately 0.2-0.4 for the product.

3.3. Flash Chromatography Protocol

3.3.1. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of DCM.

  • Add a small amount of silica gel to the dissolved sample to create a slurry.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).

3.3.2. Column Packing and Equilibration

  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Dry pack the column with silica gel.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 100% Hexane or a low polarity mixture like 95:5 Hexane:Ethyl Acetate) through it until the column is fully wetted and the baseline on the UV detector is stable.

3.3.3. Elution and Fraction Collection

  • Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Begin the elution with the initial mobile phase.

  • Employ a linear gradient of increasing polarity. A suggested starting gradient is from 10% to 60% Ethyl Acetate in Hexane over 20-30 column volumes.

  • Monitor the elution of compounds using the integrated UV detector (typically at 254 nm).

  • Collect fractions in separate tubes as the peaks elute.

3.3.4. Post-Purification Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by flash chromatography.

G dissolve Dissolve Crude Product adsorb Adsorb on Silica Gel dissolve->adsorb evaporate Evaporate Solvent adsorb->evaporate pack Pack & Equilibrate Column evaporate->pack load Load Sample pack->load elute Gradient Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine remove_solvent Remove Solvent combine->remove_solvent final_product Pure Product remove_solvent->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using normal-phase flash chromatography. By following these guidelines, researchers can obtain a high-purity product, which is essential for subsequent synthetic steps and biological screening in the drug discovery process. The presented workflow and data serve as a valuable resource for scientists working with azaindole derivatives.

References

Application Notes & Protocols for the Quantification of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Acetyl-4-chloro-7-azaindole in various sample matrices, catering to researchers, scientists, and professionals in drug development. The protocols described herein are based on standard analytical chemistry principles and are intended as a comprehensive guide for developing and validating robust analytical methods.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

Two primary methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine analysis and quality control where high sensitivity is not paramount.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical applications, such as quantifying the analyte in biological matrices (e.g., plasma, tissue homogenates).

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes the determination of this compound using reversed-phase HPLC with UV detection.

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid (FA), analytical grade.

  • This compound reference standard.

2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

2.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% FA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.4. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve using linear regression.

Workflow Diagram

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: HPLC-UV Experimental Workflow.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices.

Experimental Protocol

3.1. Instrumentation and Materials

  • LC-MS

Application Notes and Protocols: Derivatization of 7-Azaindole for Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its structural resemblance to purine and indole. This unique structure allows it to act as a bioisostere, capable of forming crucial hydrogen bond interactions with various biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Notably, the 7-azaindole moiety serves as an excellent hinge-binding motif for many protein kinases, making it a cornerstone in the development of targeted therapies.[2][5] The U.S. FDA-approved drug Vemurafenib, a BRAF kinase inhibitor for the treatment of melanoma, features a 7-azaindole core, highlighting the clinical significance of this scaffold.[2]

This document provides detailed application notes on the derivatization strategies for 7-azaindole, protocols for the synthesis of key derivatives, and methodologies for evaluating their biological activities.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 7-azaindole ring offers multiple positions for substitution, with positions 1, 3, and 5 being the most frequently modified to modulate biological activity.[1][6]

  • Position 1 (N-1): Alkylation or arylation at this position can influence the compound's pharmacokinetic properties. For instance, the introduction of a 1-methyl group can block the hydrogen-bonding capability of the pyrrole nitrogen, which can alter the binding mode and selectivity of kinase inhibitors.

  • Position 3: This position is a common site for introducing diversity. C-3 substituted derivatives, often synthesized via reactions like the aza-Friedel-Crafts, have shown significant biological activities.[7] For example, substitution with aryl or heterocyclic rings at this position is a successful strategy for developing potent anticancer agents.[6]

  • Position 5: Derivatization at this position has been explored to enhance potency and selectivity. Disubstitution at positions 3 and 5 has been a fruitful approach in the development of kinase inhibitors.

Key substitutions that have proven successful include alkyl and aryl carboxamide groups, as well as various heterocyclic rings.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data for representative 7-azaindole derivatives against various biological targets.

Table 1: Anticancer Activity of 7-Azaindole Derivatives

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
4d 3-phenyl, 5-nitroMCF-7 (Breast Cancer)1.55[6]
4g 3-(4-chlorophenyl)MCF-7 (Breast Cancer)15.56
P1 3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-5-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyrimidin-2-amineHOS (Osteosarcoma)0.08879[8]
7-AID 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-olHeLa (Cervical Cancer)16.96[9]
7-AID 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-olMCF-7 (Breast Cancer)14.12[9]
7-AID 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-olMDA-MB-231 (Breast Cancer)12.69[9]
5j 3-(piperidin-1-ylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)A549 (Lung Cancer)4.56 µg/mL[10]

Table 2: Kinase Inhibitory Activity of 7-Azaindole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
GSK1070916 Aurora B/C-[6]
8l Haspin14[11]
8g CDK9/CyclinT & HaspinDual Inhibitor[11]
8h CDK9/CyclinT & HaspinDual Inhibitor[11]
Parp1-IN-34 PARP10.32[1]
Parp1-IN-34 PARP2326[1]

Table 3: Antimicrobial Activity of 7-Azaindole Derivatives

Compound ClassTarget OrganismActivity (MIC)Reference
2,5-disubstituted 7-azaindolesCryptococcus neoformansAs low as 3.9 µg/mL[12]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization [13][14]

This protocol describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA)

  • Benzonitrile (PhCN)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium in hexanes

  • Diisopropylamine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon atmosphere apparatus

Procedure:

  • To a solution of diisopropylamine (4.2 mmol) in anhydrous THF (20.0 mL) at -40 °C under an argon atmosphere, add n-butyllithium (4.2 mmol) via syringe.

  • Stir the solution for 5 minutes at -40 °C to generate LDA.

  • Add 2-fluoro-3-picoline (2.0 mmol) to the LDA solution and stir for 60 minutes at -40 °C.

  • Add benzonitrile (2.45 mmol) to the reaction mixture.

  • Stir for an additional 2 hours at -40 °C.

  • Warm the reaction vessel to 0 °C for 30 minutes.

  • Quench the reaction with wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting yellow solid in EtOAc (15 mL).

  • Wash the organic layer with saturated aqueous NaHCO3 (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to dryness to yield 2-phenyl-7-azaindole.

Protocol 2: Synthesis of 3-Substituted-7-azaindole Derivatives via Aza-Friedel-Crafts Reaction [7]

This protocol describes the direct coupling of 7-azaindole with a cyclic imine.

Materials:

  • 7-Azaindole

  • Cyclic imine (e.g., 3,4-dihydroisoquinoline)

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine 7-azaindole and the cyclic imine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture under optimized conditions (time and temperature will vary depending on the specific reactants).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Purify the product by column chromatography to obtain the 3-substituted-7-azaindole derivative.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability [7]

This protocol is used to assess the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Culture medium

  • 7-Azaindole derivative stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the 7-azaindole derivative in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based) [6]

This protocol measures the ability of a 7-azaindole derivative to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • 7-Azaindole derivative

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the 7-azaindole derivative in Kinase Assay Buffer.

  • In a 96-well plate, add the diluted compound or a DMSO control to each well.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 5: PARP-1 Inhibition Assay (Fluorometric) [1]

This protocol determines the in vitro inhibitory activity of a 7-azaindole derivative against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer

  • 7-Azaindole derivative serial dilutions

  • Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption

  • 384-well black plates

  • Fluorescent plate reader

Procedure:

  • Add serial dilutions of the 7-azaindole derivative or vehicle control to the wells of the assay plate.

  • Add a mixture of the PARP-1 enzyme and activated DNA to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding the NAD+ solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution) [15]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a 7-azaindole derivative.

Materials:

  • Microorganism to be tested

  • Sterile broth medium

  • 7-Azaindole derivative stock solution

  • 96-well plate

  • 0.5 McFarland standard

  • Positive control antibiotic

  • Incubator

Procedure:

  • Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension to the final inoculum concentration.

  • In a 96-well plate, perform serial two-fold dilutions of the 7-azaindole derivative in broth.

  • Inoculate each well with the prepared microbial suspension.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Derivatization_Workflow Start 7-Azaindole Scaffold Strategy Derivatization Strategy Selection (e.g., Suzuki Coupling, Buchwald-Hartwig) Start->Strategy Synthesis Synthesis of Derivatives Strategy->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization End Candidate Drug SAR->End Optimization->Synthesis Iterative Design

Caption: General workflow for the derivatization of 7-azaindole.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF BRAF / RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival, Differentiation) TF->Response Inhibitor 7-Azaindole Derivative (e.g., Vemurafenib) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication unrepaired PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Repair DNA Repair PAR->Repair recruits repair proteins DSB Double-Strand Break Replication->DSB leads to Apoptosis Apoptosis / Cell Death DSB->Apoptosis Inhibitor 7-Azaindole Derivative (PARP Inhibitor) Inhibitor->PARP1

References

safe handling and storage procedures for 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 3-Acetyl-4-chloro-7-azaindole. The protocols outlined below are designed to minimize risks and ensure the integrity of the compound for research and development purposes.

Compound Information

PropertyValueSource
CAS Number 1011711-52-6[1]
Molecular Formula C₉H₇ClN₂O[1][2]
Molecular Weight 194.62 g/mol [2]
Physical Form Solid[1]
Purity ≥98%[1]

Hazard Identification and Safety Precautions

Signal Word: Warning[1]

Pictogram:

alt text
[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment when handling this compound.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

Handling and Storage Protocols

Handling

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don appropriate PPE b Ensure proper ventilation (fume hood) a->b c Weigh the solid compound carefully to avoid dust b->c d Prepare solutions in a well-ventilated area c->d e Decontaminate work surfaces d->e f Dispose of waste in accordance with regulations e->f g Remove and properly store/dispose of PPE f->g h Wash hands thoroughly g->h

Caption: Workflow for the safe handling of this compound.

Storage
ConditionRecommendationSource
Temperature 2-8°C or 4°C[1][2]
Atmosphere Inert atmosphere[2]
Light Protect from light[1]
Container Tightly closed container in a dry and well-ventilated place.[3]

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

Logical Steps for Spill Response:

a Evacuate non-essential personnel b Ensure adequate ventilation a->b c Wear appropriate PPE b->c d Contain the spill without creating dust c->d e Collect spilled material with an inert absorbent d->e f Place in a suitable, closed container for disposal e->f g Clean the spill area thoroughly f->g

Caption: Procedure for responding to an accidental release.

Disposal Considerations

Dispose of unused compounds and contaminated materials in accordance with federal, state, and local environmental regulations. It is crucial to prevent the entry of this chemical into the environment.

References

The Versatility of 7-Azaindole: A Building Block for Innovation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 7-azaindole has emerged as a cornerstone in modern organic synthesis, providing a versatile scaffold for the development of a wide range of biologically active molecules and functional materials. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a "privileged fragment" in medicinal chemistry, most notably in the design of kinase inhibitors for cancer therapy. This application note provides a comprehensive overview of the use of 7-azaindole as a building block, complete with detailed experimental protocols and quantitative data to guide researchers in this exciting field.

A Privileged Scaffold in Medicinal Chemistry

7-Azaindole's structure, a fusion of a pyridine and a pyrrole ring, makes it a bioisostere of both indole and purine. This structural mimicry allows 7-azaindole-containing compounds to interact with biological targets that recognize these endogenous molecules. A prime example of its success is in the development of kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core can form crucial hydrogen bonds with the hinge region of ATP-binding sites in kinases, a key interaction for potent inhibition.[1] This has been instrumental in the discovery of approved drugs such as vemurafenib (Zelboraf®), a BRAF inhibitor for melanoma, and venetoclax (Venclexta®), a BCL-2 inhibitor for leukemia.[2][3]

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, including anti-angiogenic, cytotoxic, and anti-inflammatory properties, making them attractive for a multitude of drug discovery programs.[4]

Key Synthetic Transformations and Protocols

The functionalization of the 7-azaindole core is central to its utility. Various positions on both the pyridine and pyrrole rings can be selectively modified, enabling the synthesis of diverse compound libraries. Key synthetic methodologies include metal-catalyzed cross-coupling reactions and C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at various positions of the 7-azaindole nucleus.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents.

Experimental Protocol: One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diaryl 7-Azaindoles [5]

This protocol describes a one-pot, two-step Suzuki-Miyaura coupling reaction to synthesize C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-7-azaindole derivatives.

Step 1: C3-Arylation

  • To a flask, add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv), the first arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol %), and SPhos (5 mol %).

  • Add a 1:1 mixture of toluene and ethanol as the solvent.

  • Heat the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.

Step 2: C6-Arylation

  • Once the C3-arylation is complete, add a second portion of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 mol %) and SPhos (20 mol %) to the reaction mixture.

  • Add the second arylboronic acid (1.2 equiv).

  • Increase the temperature to 110 °C and continue stirring until the second coupling is complete.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3,C6-diaryl 7-azaindole.

Sonogashira Coupling: This reaction is instrumental for introducing alkyne moieties, which can be further elaborated.

Experimental Protocol: Sonogashira Coupling and Cyclization to form 7-Azaindoles [6]

This protocol outlines the synthesis of 7-azaindoles from 2-amino-3-halopyridines and terminal alkynes via a Sonogashira coupling followed by an acid-catalyzed cyclization.

Step 1: Sonogashira Coupling

  • In a reaction vessel, combine the 2-amino-3-halopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), copper(I) iodide (CuI, 5 mol %), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol %).

  • Add a suitable solvent such as DMF and a base, typically triethylamine (Et₃N).

  • Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by removing the solvent and purifying the intermediate 2-amino-3-alkynylpyridine.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the purified 2-amino-3-alkynylpyridine in a suitable solvent like acetonitrile (MeCN).

  • Add trifluoroacetic acid (TFA, 1.0 equiv) and trifluoroacetic anhydride (TFAA, 1.3 equiv).

  • Reflux the mixture for 8 hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography to yield the 7-azaindole derivative.

Heck Coupling: This reaction enables the introduction of vinyl groups.

C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical approach to modify the 7-azaindole scaffold, avoiding the need for pre-functionalized starting materials.

Experimental Protocol: Palladium-Catalyzed C-2 Arylation of N-methyl-7-azaindole [7]

This protocol describes the direct arylation of the C-2 position of N-methyl-7-azaindole with arylboronic acids.

  • To a reaction flask, add N-methyl-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 10 mol %), and an oxidant.

  • Add a suitable solvent, such as a mixture of an organic solvent and water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.

  • Concentrate the solvent and purify the crude product by column chromatography to obtain the C-2 arylated 7-azaindole.

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions and biological activities of 7-azaindole derivatives.

Table 1: Yields for Suzuki-Miyaura Cross-Coupling Reactions of 7-Azaindole Derivatives [5]

EntryC3-Aryl Boronic AcidC6-Aryl Boronic AcidProductYield (%)
1Phenylboronic acidPhenylboronic acid11a88
24-Methylphenylboronic acid4-Methylphenylboronic acid11b91
33-Methylphenylboronic acid3-Methylphenylboronic acid11c93
44-Methoxyphenylboronic acid4-Methoxyphenylboronic acid11d93
54-Fluorophenylboronic acid4-Fluorophenylboronic acid11e79
63,5-Bis(trifluoromethyl)phenylboronic acid3,5-Bis(trifluoromethyl)phenylboronic acid11f67

Table 2: Biological Activity of 7-Azaindole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
VemurafenibBRAFV600E31[PDB: 3OG7]
8lHaspin14[8]
8gCDK9/CyclinT230[8]
8hCDK9/CyclinT380[8]
8gHaspin1800[8]
8hHaspin2300[8]
12PI3Kγ3[9]
13PI3Kγ7[9]
14PI3Kγ33[9]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic workflows for the functionalization of 7-azaindole.

Suzuki_Miyaura_Coupling start 6-Chloro-3-iodo- N-protected-7-azaindole step1 C3-Arylation: - Arylboronic Acid (1) - Pd₂(dba)₃, SPhos - Cs₂CO₃, Toluene/Ethanol, 60°C start->step1 intermediate C3-Aryl-6-chloro- N-protected-7-azaindole step1->intermediate step2 C6-Arylation: - Arylboronic Acid (2) - Pd₂(dba)₃, SPhos - 110°C intermediate->step2 end C3,C6-Diaryl- N-protected-7-azaindole step2->end

Caption: One-Pot Suzuki-Miyaura Coupling Workflow.

Sonogashira_Cyclization start 2-Amino-3-halopyridine step1 Sonogashira Coupling: - Terminal Alkyne - Pd(PPh₃)₄, CuI, Et₃N start->step1 intermediate 2-Amino-3-alkynylpyridine step1->intermediate step2 Cyclization: - TFA, TFAA, MeCN, Reflux intermediate->step2 end 7-Azaindole Derivative step2->end

Caption: Sonogashira Coupling and Cyclization Workflow.

CH_Arylation start N-Methyl-7-azaindole step1 C-H Arylation: - Arylboronic Acid - Pd(OAc)₂, Oxidant - Room Temperature start->step1 end C-2 Arylated N-Methyl-7-azaindole step1->end

Caption: C-H Arylation Workflow.

Conclusion

7-Azaindole continues to be a highly valuable and versatile building block in organic synthesis. Its amenability to a wide array of synthetic transformations allows for the creation of complex and diverse molecular architectures with significant potential in drug discovery and materials science. The protocols and data presented herein serve as a practical guide for researchers looking to harness the power of this remarkable scaffold in their own synthetic endeavors.

References

Application Notes and Protocols for the Crystallization of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful crystallization of 3-Acetyl-4-chloro-7-azaindole, a crucial step for its purification, characterization, and use in drug development.

Compound Properties

A summary of the known physical and chemical properties of this compound is presented below. Understanding these properties is essential for developing appropriate crystallization strategies.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [2]
CAS Number 1011711-52-6[1][2]
Physical Form Solid
Purity 98% (typical)
Storage Conditions 4°C, protect from light, inert atmosphere[2]
InChI Key UKCGIOZOYKFSGN-UHFFFAOYSA-N

Crystallization Protocols

The choice of crystallization method and solvent is critical for obtaining high-quality crystals. Impurities can significantly hinder or prevent crystal formation. Therefore, it is recommended to start with the purest possible material.[3] The following protocols are adapted from established methods for similar azaindole derivatives and provide a strong starting point for optimization.[3]

Protocol 1: General Recrystallization from a Single Solvent

This is the most common method for purification. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.[3]

Materials:

  • Crude this compound

  • High-purity crystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like 95% ethanol/N,N-dimethylformamide[4])

  • Erlenmeyer flask

  • Heat source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent in portions until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Cooling: Cover the flask to prevent solvent evaporation and allow the solution to cool slowly to room temperature. Slower cooling rates generally result in larger and better-formed crystals.[3] For further crystal formation, the flask can be placed in an ice-water bath.[3]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.[3]

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble.

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is highly soluble)

  • An "anti-solvent" (miscible with the "good" solvent, but in which the compound is insoluble)

  • Erlenmeyer flask

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.[3]

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes slightly turbid (cloudy).[3]

  • Clarification: Gently warm the solution until it becomes clear again.[3]

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization.[3]

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Troubleshooting and Optimization

Several factors can affect the success of crystallization. The following are common issues and suggested solutions.

ProblemPossible CauseSuggested Solution(s)
No crystals form Solution is not supersaturated.- Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., using a salt-ice bath).[3] - Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
Oiling out Compound is coming out of solution above its melting point or the concentration is too high.- Increase the volume of the hot solvent to create a more dilute solution. - Add a seed crystal to encourage crystallization.[3]
Amorphous solid or poor crystal quality Crystallization is occurring too rapidly or impurities are present.- Slow down the cooling process by insulating the flask.[3] - Perform a solvent screen to find a more suitable solvent system.[3] - Re-dissolve the solid in a minimal amount of hot solvent and allow it to cool very slowly.[3]

Experimental Workflows

The following diagrams illustrate the logical flow of the crystallization protocols.

G cluster_0 Protocol 1: General Recrystallization A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (Ice Bath) C->D E Collect Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for general recrystallization.

G cluster_1 Protocol 2: Anti-Solvent Crystallization H Dissolve Compound in Minimal 'Good' Solvent I Add Anti-Solvent Dropwise until Turbid H->I J Warm to Re-dissolve I->J K Slow Cooling to Induce Crystallization J->K L Collect, Wash, and Dry Crystals K->L

Caption: Workflow for anti-solvent crystallization.

Caption: Troubleshooting decision workflow.

References

Application Notes and Protocols for 3-Acetyl-4-chloro-7-azaindole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-chloro-7-azaindole is a heterocyclic compound belonging to the azaindole class of molecules. Azaindole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to indoles and purines, allowing them to act as bioisosteres and interact with a wide range of biological targets. Derivatives of 7-azaindole have been reported to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Notably, the 7-azaindole core is a key feature in several kinase inhibitors.[2]

While specific biological data for this compound is not extensively available in the public domain, its structural features suggest potential utility in cell-based assays, particularly in the context of cancer research and kinase inhibition. These application notes provide a framework for evaluating the biological activity of this compound using standard cell-based assay protocols and offer representative data from structurally related azaindole derivatives to guide experimental design.

Potential Biological Activities and Signaling Pathways

Based on the activities of related azaindole compounds, this compound may exhibit inhibitory effects on various protein kinases involved in cell proliferation, survival, and angiogenesis.[2] A plausible mechanism of action could involve the inhibition of receptor tyrosine kinases (RTKs) such as EGFR or downstream signaling components.

Diagram of a Representative Kinase Inhibitor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Gene Gene Expression TF->Gene Compound This compound Compound->RTK Inhibition

Caption: A potential signaling pathway impacted by this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various 7-azaindole derivatives against different human cancer cell lines. This data can serve as a reference for designing concentration ranges for initial screening of this compound.

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
7-AID HeLaMTT16.96[3]
7-AID MCF-7MTT14.12[3]
7-AID MDA-MB-231MTT12.69[3]
Compound 4g MCF-7MTT15.56[1]
Compound 6b HeLaMTT4.44[4]
Compound 6b MCF-7MTT6.67[4]
Compound 6b DU-145MTT12.38[4]
Compound 6b HepG2MTT9.97[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the compound-treated wells) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram of the MTT Assay Workflow

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: A generalized workflow for the MTT cytotoxicity assay.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest using an in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions.

    • Prepare serial dilutions of this compound in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a white assay plate, add the following in order:

      • Kinase buffer

      • This compound dilution or vehicle control

      • Substrate/ATP mix

      • Recombinant kinase (to initiate the reaction)

    • Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Logical Relationship Diagram for Structure-Activity Relationship (SAR) Studies

G cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_assays Biological Evaluation cluster_data Data Analysis Core 7-Azaindole R1 R1 (e.g., 3-Acetyl) Core->R1 R2 R2 (e.g., 4-Chloro) Core->R2 R3 Other Substitutions Core->R3 Assay1 Cytotoxicity Assay (e.g., MTT) R1->Assay1 Assay2 Kinase Inhibition Assay R1->Assay2 R2->Assay1 R2->Assay2 R3->Assay1 R3->Assay2 IC50 IC50 Determination Assay1->IC50 Assay2->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: Logical workflow for SAR studies of 7-azaindole derivatives.

Conclusion

While direct experimental data for this compound is limited, the information available for structurally related azaindole compounds suggests its potential as a valuable tool in cell-based assays for cancer research and drug discovery. The provided protocols and representative data serve as a starting point for researchers to investigate the biological effects of this compound and to explore its mechanism of action. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 7-azaindole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-azaindole, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in 7-azaindole synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1] For instance, in palladium-catalyzed couplings, both temperature and reaction time need to be carefully optimized to prevent product decomposition or the formation of byproducts.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, especially for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Many synthetic reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, for example, when using organolithium reagents like LDA, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1][2]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[1] Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired 7-azaindole product may be unstable under the reaction or workup conditions.[1] Monitoring the reaction by TLC or LC-MS can help check for product degradation over time.[1]

  • Side Reactions: The formation of byproducts, such as dimers from picoline starting materials, can significantly reduce the yield of the desired product.[2]

Question: I am observing significant byproduct formation in my reaction. How can I minimize this?

Answer:

Byproduct formation is a common challenge. Identifying the byproduct is the first step toward mitigation.

  • Picoline Dimerization: In syntheses involving the metalation of picoline derivatives, such as the Chichibabin cyclization, dimerization of the starting material can occur.[2] This can be influenced by the base used and the order of addition of reagents.[2] For example, in the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile, reversing the order of addition (adding the picoline to a mixture of LDA and benzonitrile) has been shown to maintain high yields.[2]

  • Incorrect Regioselectivity: In palladium-catalyzed cross-coupling reactions, achieving the desired regioselectivity is crucial. The choice of catalyst, ligands, and reaction conditions can influence where the substitution occurs on the pyridine ring. Careful selection of these parameters based on literature precedents for similar substrates is important.

Question: My palladium-catalyzed cross-coupling reaction is not proceeding to completion. What should I check?

Answer:

For incomplete palladium-catalyzed reactions, consider the following:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure the catalyst is fresh and handled under appropriate conditions to prevent oxidation. The choice of ligand is also critical; for instance, SPhos has been used effectively in Suzuki-Miyaura cross-coupling for 7-azaindole synthesis.[3]

  • Base and Solvent System: The choice of base and solvent is crucial. For example, cesium carbonate (Cs₂CO₃) in a toluene/ethanol mixture has been found to be effective.[3] In some cases, the addition of a phase-transfer catalyst like 18-crown-6 can facilitate the reaction, particularly in C-N cyclization steps.[4]

  • Substrate Reactivity: The electronic properties of the substituents on your starting materials can affect reactivity. Electron-donating groups can sometimes lead to higher yields, while electron-withdrawing groups may require more forcing conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve high yields of 7-azaindole?

A1: Several strategies can produce high yields of 7-azaindole derivatives:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile approach. For instance, a one-pot Suzuki-Miyaura cross-coupling can be used to synthesize C3,C6-diaryl 7-azaindoles in good to excellent yields.[3] Another common method involves a Sonogashira coupling followed by a C-N cyclization.[4]

  • Chichibabin Cyclization: This method, particularly the LDA-mediated condensation of a substituted picoline with a nitrile, can afford high yields of 2-substituted 7-azaindoles.[2] Yields of up to 82% have been reported with this method.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions and improve yields in some cases, such as in iron-catalyzed cyclizations or in the coupling of azaindoles with cyclic imines.[5][6]

Q2: How does the choice of base affect the synthesis of 7-azaindole?

A2: The base plays a critical role and its choice is highly dependent on the specific reaction.

  • In Chichibabin cyclizations , strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often used to deprotonate the methyl group of a picoline derivative.[2] Using an insufficient amount of base (e.g., 1.05 equivalents instead of 2.1) can lead to significantly lower yields.[2]

  • In palladium-catalyzed couplings , inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed.[3][7]

  • Interestingly, the choice of the counterion in an alkali-amide base can selectively determine the product. For example, LiN(SiMe₃)₂ can favor the formation of 7-azaindoline, while KN(SiMe₃)₂ can lead to the formation of 7-azaindole.[8][9]

Q3: Can I synthesize 7-azaindole without using a transition metal catalyst?

A3: Yes, transition-metal-free routes are available. The Chichibabin cyclization, which utilizes a strong base like LDA, is a classic example.[2] Additionally, domino reactions of 2-fluoro-3-methylpyridine with aldehydes mediated by alkali-amides like KN(SiMe₃)₂ can produce 7-azaindoles.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for C3,C6-Diaryl 7-Azaindole Synthesis via One-Pot Suzuki-Miyaura Cross-Coupling.[3]

EntryC3-Aryl GroupC6-Aryl GroupYield (%)
1PhenylPhenyl85
24-MethylphenylPhenyl93
34-MethoxyphenylPhenyl93
44-FluorophenylPhenyl79
53,5-Bis(trifluoromethyl)phenylPhenyl67
6NaphthylPhenyl72

Table 2: Optimization of Base and Solvent for Cycloisomerization to 5-Nitro-7-azaindole.[10]

EntryBaseSolventTime (h)Temperature (°C)Yield (%)
1DBUToluene249055
2PyrrolidinePyrrolidine249060
3MorpholinePyrrolidine249065
4PyrrolidineWater (1:1)249067
5MorpholineWater (1:1)249073
6MorpholineWater (10:2)249088

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization.[2]

  • Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at -40 °C.

  • Add dry diisopropylamine (620 µL, 4.48 mmol) to the solution via syringe and stir for 5 minutes at -40 °C to generate LDA.

  • Add benzonitrile (215 µL, 2.1 mmol) and stir the mixture for 2 hours at -40 °C.

  • Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • Warm the reaction vessel to 0 °C for 30 minutes and then quench the reaction with wet THF.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the resulting yellow solid in EtOAc (15 mL).

  • Wash the organic layer with aqueous NaHCO₃ (3 x 10 mL) and aqueous NaCl (3 x 10 mL).

  • Dry the organic layer with Na₂SO₄, filter, and evaporate to dryness to afford 2-phenyl-7-azaindole as an off-white solid (82% yield).

Protocol 2: Two-Step Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and C-N Cyclization.[4]

Step A: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine in a suitable solvent, add the terminal alkyne.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, typically an amine such as triethylamine.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • After completion, work up the reaction to isolate the 2-amino-3-(alkynyl)pyridine intermediate.

Step B: C-N Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate from Step A in toluene.

  • Add potassium tert-butoxide (t-BuOK) as the base.

  • Add a catalytic amount of 18-crown-6.

  • Heat the reaction mixture at 65 °C until the cyclization is complete (monitor by TLC).

  • Cool the reaction, quench, and perform an extractive workup to isolate the 2-substituted 7-azaindole product.

Visualizations

experimental_workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Cyclization start Starting Materials (e.g., 2-amino-3-halopyridine + Alkyne) reagents1 Pd Catalyst CuI Co-catalyst Base (e.g., Et3N) coupling Sonogashira Coupling start->coupling reagents1->coupling intermediate Intermediate (2-amino-3-alkynylpyridine) coupling->intermediate reagents2 Base (e.g., t-BuOK) 18-Crown-6 (optional) cyclization Intramolecular C-N Cyclization intermediate->cyclization reagents2->cyclization product Final Product (2-Substituted 7-Azaindole) cyclization->product

Caption: General workflow for a two-step synthesis of 2-substituted 7-azaindoles.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Suboptimal Conditions? start->cause1 cause2 Reagent Purity? start->cause2 cause3 Atmospheric Contamination? start->cause3 cause4 Side Reactions? start->cause4 sol1 Optimize Temp, Time, Conc. cause1->sol1 sol2 Use High Purity Reagents Dry Solvents cause2->sol2 sol3 Use Inert Atmosphere cause3->sol3 sol4 Analyze Byproducts (LC-MS) Adjust Reagent Stoichiometry cause4->sol4 end Optimized Synthesis sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Crystallization of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3-Acetyl-4-chloro-7-azaindole. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during purification.

Troubleshooting Crystallization Issues

Crystallization is a critical step for the purification and isolation of this compound.[1][2] However, various factors can impede the formation of high-quality crystals. This guide addresses the most common issues and provides systematic approaches to resolve them.

Problem 1: "Oiling Out" - Compound Separates as a Liquid

Question: My compound is separating as an oil instead of forming solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[3] This is often due to the compound's melting point being lower than the solvent's boiling point or excessively rapid supersaturation.[3][4]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before any further cooling in an ice bath.[3] Rapid cooling is a frequent cause of oiling out.[3]

  • Adjust Solvent Polarity: Experiment with a lower polarity solvent or a solvent/anti-solvent mixture.[3] For polar compounds, highly polar solvents can sometimes promote oiling out.[3]

  • Decrease Solute Concentration: The concentration of your compound might be too high.[3] Add more hot solvent to dissolve the oil and then attempt to recrystallize from a more dilute solution.[3]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[3]

    • Seeding: Introduce a seed crystal of this compound to the cooled solution to initiate crystallization.[3]

Problem 2: No Crystal Formation After Extended Cooling

Question: The solution remains clear and no solid has precipitated, even after a long cooling period. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated for crystal nucleation to begin.[3]

Troubleshooting Steps:

  • Increase Concentration:

    • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent, thus increasing the concentration.[3][5] Be cautious to avoid evaporating too much solvent too quickly, which can lead to the formation of an amorphous solid or oiling out.[3]

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your current solvent.[3] Add the anti-solvent dropwise until the solution becomes slightly cloudy, then warm it until it clears and allow it to cool slowly.[3]

  • Induce Nucleation: As with oiling out, scratching the flask or adding a seed crystal can help initiate crystallization.[3][5]

  • Lower the Temperature: If an ice bath is insufficient, consider using a salt-ice bath or a laboratory freezer to achieve lower temperatures.[3]

Problem 3: Formation of Amorphous Solid or Poor Quality Crystals

Question: I have a solid product, but it is a powder or has a glassy appearance instead of distinct crystals. How can I improve the crystal quality?

Answer: Amorphous solids lack a well-defined crystal lattice and are generally less stable.[6] Poor crystal quality can result from rapid precipitation or the presence of impurities.[3]

Troubleshooting Steps:

  • Slow Down Crystallization: Slower cooling rates typically lead to larger, more well-defined crystals.[3] Insulating the flask can help slow the cooling process.[3]

  • Solvent Screening: The choice of solvent is crucial.[2][7] A systematic solvent screen can help identify the optimal solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility at room temperature.[3]

  • Redissolve and Recrystallize: Dissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool very slowly.[3]

  • Controlled Evaporation: Instead of cooling, try slowly evaporating the solvent at a constant temperature.[3]

  • Purify Starting Material: Impurities can inhibit crystal growth.[3] Ensure the purity of your this compound before crystallization.[3]

Problem 4: Polymorphism - Obtaining Different Crystal Forms

Question: My crystallization is yielding different crystal forms. How can I control this?

Answer: Polymorphism is the ability of a compound to exist in multiple crystal structures, which can have different physical and chemical properties.[6][7] Controlling polymorphism is critical in pharmaceutical development.[1][7]

Troubleshooting Steps:

  • Controlled Seeding: Use seed crystals of the desired polymorph to template the growth of that specific crystal form.[7]

  • Solvent Selection: The choice of solvent can significantly influence the resulting polymorph.[7]

  • Control of Supersaturation and Temperature: Carefully control the rate of supersaturation and the crystallization temperature, as these can dictate which polymorphic form is favored.

Frequently Asked Questions (FAQs)

Q1: What are some common solvents for crystallizing heterocyclic compounds like this compound?

A1: While the optimal solvent must be determined experimentally, common solvents for the crystallization of heterocyclic and aromatic compounds include:

Solvent SystemComments
Ethanol A general and effective solvent for many organic compounds.
n-Hexane/Acetone A versatile mixture that works well, especially with slow evaporation.[8]
n-Hexane/Ethyl Acetate Another common mixture, though sometimes less effective than acetone mixtures.[8]
Toluene Can be very effective for compounds that crystallize well, but be aware of potential sublimation.[8]
Water Can be a good choice for sufficiently polar compounds due to its high boiling point, allowing for a large temperature gradient.[8]
Ethyl Acetate or Acetonitrile or DMF Often used by dissolving the compound with warming, followed by slow cooling.[9]

A rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[8] For this compound, which has a ketone and aromatic nitrogen functionalities, solvents like acetone or ethyl acetate could be good starting points.[8]

Q2: How much solvent should I use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[5] Using too much solvent is a common reason for poor or no crystal formation.[4][5] If you suspect you've used too much, you can gently heat the solution to evaporate some of the solvent.[5]

Q3: My yield is very low. What are the likely causes?

A3: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.[5]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose product.

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

Q4: Can impurities affect my crystallization?

A4: Yes, impurities can significantly impact crystallization by inhibiting crystal growth, leading to amorphous solids, or getting trapped in the crystal lattice, which reduces the purity of the final product.[3] If you are having persistent trouble with crystallization, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a systematic workflow for troubleshooting common crystallization issues with this compound.

G Troubleshooting Crystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool observe Observe Outcome cool->observe crystals High-Quality Crystals Formed observe->crystals Success no_xtals No Crystals observe->no_xtals Problem oil_out Oiling Out observe->oil_out Problem poor_xtals Amorphous/Poor Quality Crystals observe->poor_xtals Problem end end crystals->end Filter, Wash, and Dry ts_no_xtals Increase Concentration (Evaporate Solvent or Add Anti-Solvent) no_xtals->ts_no_xtals ts_oil_out Re-dissolve, Add More Solvent, Cool Slower, or Change Solvent oil_out->ts_oil_out ts_poor_xtals Redissolve and Cool Slower, Screen for New Solvents, or Purify Crude poor_xtals->ts_poor_xtals induce_nucleation Induce Nucleation (Scratch/Seed) ts_no_xtals->induce_nucleation ts_oil_out->cool ts_poor_xtals->dissolve induce_nucleation->cool Retry induce_nucleation->ts_no_xtals Still no crystals

Caption: Troubleshooting workflow for crystallization.

References

Technical Support Center: 3-Acetyl-4-chloro-7-azaindole Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Acetyl-4-chloro-7-azaindole. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers a framework for conducting forced degradation studies to determine its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific pathways are unconfirmed, potential degradation routes for this compound under stress conditions may include:

  • Hydrolysis: The acetyl group could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-chloro-7-azaindole.

  • Oxidation: The azaindole ring system may be susceptible to oxidation, potentially leading to N-oxides or other oxidized derivatives.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to photodegradation, which could involve complex bond rearrangements or reactions with solvent molecules.

  • Thermal Degradation: High temperatures can induce decomposition, the nature of which would depend on the specific conditions.

Q2: Where can I find safety information for this compound?

A2: Safety information, including hazard statements and pictograms, can be found on the supplier's website, such as Sigma-Aldrich.[1] The compound is associated with the hazard statement H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[1]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 4°C and protected from light.[1]

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the experiment. For thermal degradation, consider increasing the temperature in increments.
Compound is highly stable under the tested conditions.This is a valid experimental result. Ensure your analytical method is sensitive enough to detect low levels of degradation (typically aiming for 5-20% degradation).[2][3]
Poor solubility of the compound in the stress medium.If the compound is not fully dissolved, its exposure to the stressor is limited. Consider using a co-solvent that is stable under the test conditions.[3]
Issue 2: Excessive Degradation Observed
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal is to achieve partial degradation to identify the primary degradation products.
Instability of the compound in the analytical method.Ensure that the degradation is not occurring during sample preparation or analysis. Analyze a control sample that has not been subjected to stress conditions.
Issue 3: Difficulty in Separating and Identifying Degradants

| Possible Cause | Troubleshooting Step | | Co-elution of degradants with the parent compound or other degradants in HPLC. | Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature. | | Insufficient concentration of degradants for characterization. | Concentrate the sample or conduct larger-scale degradation experiments to generate sufficient quantities of the degradants for techniques like NMR or mass spectrometry. |

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance.[4][5][6] The following are generalized protocols for subjecting this compound to various stress conditions.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stressor and neutralize with 0.1 M HCl.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use water as the medium.

Oxidative Degradation
  • Prepare a stock solution of the compound as described above.

  • Add an equal volume of a 3% hydrogen peroxide solution.

  • Store the solution at room temperature and protect it from light.

  • Monitor for degradation at various time points.

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Prepare a solution of the compound in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Monitor for degradation at various time points and compare the results with the dark control.

Thermal Degradation
  • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 M HCl (60°C, 24h)15.224.5 min
0.1 M NaOH (RT, 24h)22.833.8 min
3% H₂O₂ (RT, 24h)8.515.1 min
Photolytic (ICH Q1B)12.124.9 min
Thermal (60°C, 48h)5.614.5 min

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal Stress (60°C, Solid) prep->thermal hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc char Characterization of Degradants (MS/MS, NMR) hplc->char

Caption: A general workflow for conducting forced degradation studies.

G Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod 4-Chloro-7-azaindole parent->hydrolysis_prod Acid/Base oxidation_prod N-Oxide Derivative parent->oxidation_prod H2O2

Caption: A hypothetical degradation pathway for this compound.

G Troubleshooting Logic start No/Low Degradation? solubility Is compound fully dissolved? start->solubility conditions Are conditions harsh enough? solubility->conditions Yes action1 Use co-solvent solubility->action1 No action2 Increase T, time, or [stressor] conditions->action2 No end Re-run experiment conditions->end Yes (Compound is stable) action1->end action2->end

Caption: A logic diagram for troubleshooting low degradation results.

References

mitigating side reactions in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 7-azaindole?

A1: During the synthesis of 7-azaindole, particularly through methods like the Chichibabin cyclization, several side reactions can occur. The most prevalent include:

  • Dimerization of the picoline starting material: This occurs via a 1,4-addition of the incipient benzyllithium to the picoline starting material.[1]

  • Addition of the organolithium base (e.g., LDA) to the nitrile: For instance, a fast 1,2-addition of LDA to benzonitrile can compete with the desired reaction.[1]

  • Formation of 7-azaindoline: In certain domino reactions, the reduced 7-azaindoline can be formed as a significant byproduct instead of the desired 7-azaindole.[2][3]

  • Formation of other constitutional isomers: Depending on the synthetic route, regioisomers such as 4-, 5-, or 6-azaindole may be formed.

  • N-Oxidation: When using oxidizing agents, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which may require an additional reduction step.

Q2: How can I prevent the formation of the picoline dimer and the LDA-nitrile adduct?

A2: The formation of these side products is often related to the order of addition of reagents. A study on the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile showed that reversing the order of addition can improve the yield of the desired 2-phenyl-7-azaindole.[1] Specifically, adding the picoline to a pre-formed mixture of LDA and benzonitrile can be beneficial. Interestingly, both the picoline dimer and the LDA-benzonitrile adduct have been shown to re-enter the reaction pathway to form the desired 7-azaindole, although their initial formation can complicate the reaction profile.[1]

Q3: My reaction is producing 7-azaindoline instead of 7-azaindole. How can I control this selectivity?

A3: The chemoselectivity between 7-azaindole and 7-azaindoline formation can be highly dependent on the choice of the alkali-amide base in domino reactions involving 2-fluoro-3-methylpyridine and an arylaldehyde.[3] To favor the formation of 7-azaindole, potassium hexamethyldisilazide (KN(SiMe3)2) is the preferred base. Conversely, using lithium hexamethyldisilazide (LiN(SiMe3)2) has been shown to selectively produce the 7-azaindoline.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during 7-azaindole synthesis.

Issue 1: Low Yield of the Desired 7-Azaindole Product
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reagent Stoichiometry In LDA-mediated reactions, using an excess of LDA (e.g., 2.1 equivalents) can significantly improve the yield compared to using only a slight excess (1.05 equivalents).[1]An increase in yield from as low as 15-20% to over 80% has been reported.[1]
Incorrect Order of Reagent Addition In the Chichibabin cyclization, try adding the picoline derivative to a solution of LDA and the nitrile, rather than the other way around.[1]This can lead to a modest increase in yield and a cleaner reaction profile.
Inappropriate Base Selection For domino reactions, ensure the correct alkali-amide base is used to favor 7-azaindole formation (KN(SiMe3)2).[3]A significant shift in product distribution from 7-azaindoline to 7-azaindole.
Poor Catalyst Activity In transition metal-catalyzed reactions (e.g., Rh(III)-catalyzed), the catalyst can be deactivated by strong coordination with the pyridine precursor. The addition of a Lewis acid additive like Ag2CO3 can modulate this coordination and improve catalyst activity.[4]Enhanced catalyst turnover and improved reaction efficiency.
Inefficient Cyclization For syntheses involving an intramolecular cyclization step, such as from an ortho-aminohalopyridine coupled with a terminal alkyne, the cycloisomerization conditions are crucial. Basic conditions, for example, can be effective and avoid the need for microwave irradiation or heavy metals.[5]Improved yield and purity of the final product, with easier purification.
Issue 2: Difficulty in Purification and Isolation of the Product
Potential Cause Troubleshooting Step Expected Outcome
Formation of Multiple Side Products Address the root cause of side product formation as detailed in the FAQs and Issue 1.A cleaner crude product mixture that is easier to purify.
Product is a Solid Dispersed in the Reaction Mixture In some cases, the desired product may precipitate from the reaction mixture upon cooling and dilution with water. This allows for simple filtration to isolate the product in high purity.[5]Isolation of a high-purity solid without the need for column chromatography.[5]
Use of a Protecting Group The use of a protecting group, such as the SEM group, can facilitate purification by altering the polarity and stability of the intermediate. The protecting group is then removed in a subsequent step.[6]Simplified purification of the protected intermediate, leading to a purer final product after deprotection.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization (Inverse Addition)

This protocol is adapted from a study on the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[1]

Materials:

  • n-Butyllithium (1.6 M in hexanes)

  • Dry Tetrahydrofuran (THF)

  • Dry Diisopropylamine

  • Benzonitrile

  • 2-Fluoro-3-picoline

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of dry THF (20.0 mL) under an inert argon atmosphere at -40 °C, add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol) via syringe.

  • Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe and stir for 5 minutes at -40 °C to generate LDA.

  • Add benzonitrile (215 µL, 2.1 mmol) and stir the mixture at -40 °C for 2 hours.

  • Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • Quench the reaction with wet THF.

  • Warm the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Redissolve the resulting yellow solid in EtOAc (15 mL).

  • Wash the organic layer with saturated aqueous NaHCO3 (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).

  • Dry the organic layer with Na2SO4, filter, and evaporate to dryness to yield the product.

Yield Data:

Order of Addition Yield of 2-Phenyl-7-azaindole
Picoline to LDA, then Benzonitrile 80%[1]
Inverse Addition (as above) 82% [1]

| 1.05 equiv of LDA | 15-20%[1] |

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Side Reactions in Chichibabin Synthesis of 7-Azaindole

Side_Reactions cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products & Intermediates 2-Fluoro-3-picoline 2-Fluoro-3-picoline Benzyllithium Intermediate Benzyllithium Intermediate 2-Fluoro-3-picoline->Benzyllithium Intermediate + LDA Benzonitrile Benzonitrile LDA LDA Side Reaction 2 Side Reaction 2 LDA->Side Reaction 2 Desired Reaction Desired Reaction 2-Phenyl-7-azaindole 2-Phenyl-7-azaindole Desired Reaction->2-Phenyl-7-azaindole + Benzonitrile Side Reaction 1 Side Reaction 1 Picoline Dimer Picoline Dimer Side Reaction 1->Picoline Dimer + 2-Fluoro-3-picoline LDA-Benzonitrile Adduct LDA-Benzonitrile Adduct Side Reaction 2->LDA-Benzonitrile Adduct + Benzonitrile Benzyllithium Intermediate->Desired Reaction Benzyllithium Intermediate->Side Reaction 1 Picoline Dimer->2-Phenyl-7-azaindole Re-enters pathway LDA-Benzonitrile Adduct->2-Phenyl-7-azaindole Re-enters pathway

Caption: Competing reactions in the LDA-mediated synthesis of 2-phenyl-7-azaindole.

Diagram 2: Troubleshooting Workflow for Low 7-Azaindole Yield

Troubleshooting_Workflow start Low Yield of 7-Azaindole check_stoichiometry Verify Reagent Stoichiometry (e.g., >2 eq. LDA) start->check_stoichiometry check_addition_order Investigate Order of Reagent Addition check_stoichiometry->check_addition_order Stoichiometry OK implement_inverse_addition Implement Inverse Addition Protocol check_addition_order->implement_inverse_addition check_base Evaluate Base Selection (e.g., KN(SiMe3)2 vs LiN(SiMe3)2) switch_base Switch to KN(SiMe3)2 for Azaindole check_base->switch_base check_catalyst Assess Catalyst Activity (if applicable) add_lewis_acid Add Lewis Acid (e.g., Ag2CO3) check_catalyst->add_lewis_acid implement_inverse_addition->check_base No Improvement yield_improved Yield Improved? implement_inverse_addition->yield_improved Yield Increases switch_base->check_catalyst Not Applicable switch_base->yield_improved Selectivity Corrected add_lewis_acid->yield_improved Activity Restored end Consult Further Literature add_lewis_acid->end No Improvement yield_improved->end Further Optimization

Caption: A decision-making workflow for troubleshooting low yields in 7-azaindole synthesis.

References

Technical Support Center: Purification of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Acetyl-4-chloro-7-azaindole.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering step-by-step solutions to overcome them.

Problem 1: Low Purity (<95%) After Initial Crystallization

Question: My initial crystallization attempt resulted in a product with low purity, as determined by HPLC. What are the likely causes and how can I improve the purity?

Answer: Low purity after initial crystallization is often due to the co-precipitation of impurities. The most common culprits are regioisomers formed during the acylation reaction or unreacted starting materials. The synthesis of related substituted 7-azaindoles has been shown to yield products with approximately 97% purity after crystallization, indicating that achieving high purity can be challenging.[1]

Troubleshooting Steps:

  • Solvent Screening for Recrystallization: The choice of solvent is critical. A systematic solvent screening is recommended.

    • Recommended Solvents: Based on the polarity of the molecule, consider alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), or ketones (acetone).

    • Procedure:

      • Dissolve a small amount of the crude product in a minimal amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • If no crystals form, the solvent may be too good. If the product crashes out immediately, the solvent may be too poor.

      • Consider using a co-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to fine-tune the solubility.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the crystallization mixture to cool to room temperature slowly before transferring it to an ice bath.

  • Double Crystallization: If a single crystallization does not yield the desired purity, a second recrystallization is often effective. Dissolve the crystals obtained from the first crystallization in a minimal amount of hot, fresh solvent and repeat the cooling process.

Problem 2: Oiling Out During Crystallization

Question: My product separates as an oil instead of a crystalline solid during crystallization. What should I do?

Answer: "Oiling out" occurs when the solute is highly supersaturated or when the melting point of the solid is lower than the temperature of the solution.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

    • Allow the solution to cool more slowly. Insulating the flask can help.

  • Lower the Crystallization Temperature: If the product is still an oil at room temperature, try cooling the solution to a lower temperature (e.g., 4°C or -20°C).

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites.

Problem 3: Product is a Fine Powder with Poor Filterability

Question: After crystallization, my product is a very fine powder that is difficult to filter and wash. How can I obtain larger crystals?

Answer: The formation of very small crystals is typically a result of rapid nucleation and crystal growth.

Troubleshooting Steps:

  • Slower Cooling: As with improving purity, a slower cooling rate will encourage the growth of larger, more well-defined crystals.

  • Reduce Agitation: While gentle stirring is sometimes necessary to prevent bumping during heating, avoid vigorous stirring during the cooling and crystallization phase.

  • Use a Co-Solvent System: A carefully selected co-solvent system can sometimes promote the growth of larger crystals by modulating the solubility of the compound more gradually as the solution cools.

Problem 4: Difficulty in Removing Colored Impurities

Question: My product is off-white or yellowish, and the color persists after crystallization. How can I decolorize it?

Answer: Colored impurities are often highly conjugated organic molecules.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.

    • Stir the mixture for 5-15 minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.

    • Allow the filtrate to cool and crystallize.

  • Column Chromatography: If crystallization and carbon treatment are ineffective, column chromatography is the next step.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on the likely synthetic route (Friedel-Crafts acylation of 4-chloro-7-azaindole), potential impurities include:

  • Unreacted 4-chloro-7-azaindole: The starting material for the acylation.

  • Regioisomers: Acylation at other positions on the azaindole ring, although the 3-position is generally favored.

  • Di-acylated products: While less common in Friedel-Crafts acylation, over-acylation is a possibility.

  • Residual Lewis Acid-Product Complex: The product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which needs to be effectively quenched and removed during the workup.

Q2: What is a typical purity for commercially available this compound?

A2: Commercially available this compound typically has a purity of 98%.

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored at 4°C and protected from light.

Q4: Can I use normal-phase column chromatography for purification?

A4: Yes, normal-phase column chromatography using silica gel is a suitable method for purifying this compound. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The ideal solvent ratio should be determined by TLC analysis to achieve good separation (an Rf value of ~0.3 for the product is often targeted).

Q5: What analytical techniques are recommended for purity assessment?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Azaindoles

CompoundPurification MethodPurity AchievedReference
5-Bromo-4-chloro-3-nitro-7-azaindoleCrystallization97% (by HPLC)[1]
Chk1 Kinase Inhibitor (from azaindole)Crystallization>99.8% (by HPLC)[1]
This compound (Commercial)Not specified98%

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary to move the product down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product end_synthesis Crude this compound start->end_synthesis Friedel-Crafts Acylation recrystallization Recrystallization end_synthesis->recrystallization purity_check Purity Check (HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Low Purity pure_product Pure Product (>98%) purity_check->pure_product Purity OK

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue low_purity Low Purity start->low_purity oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product solution1 Recrystallize / Solvent Screen low_purity->solution1 solution2 Slower Cooling / Seed Crystal oiling_out->solution2 solution3 Activated Carbon / Column Chromatography colored_product->solution3

Caption: Troubleshooting decision tree for common purification issues.

References

stability issues of 3-Acetyl-4-chloro-7-azaindole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Acetyl-4-chloro-7-azaindole in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?

Answer: this compound, like many heterocyclic compounds, may exhibit limited aqueous solubility. Several factors can influence its solubility. Consider the following troubleshooting steps:

  • pH Adjustment: The ionization state of the 7-azaindole core can significantly impact solubility. Systematically adjust the pH of your buffer to determine the optimal range for solubility. Azaindole derivatives can act as both hydrogen bond donors and acceptors, and their solubility can be pH-dependent.[1]

  • Co-solvents: The addition of organic co-solvents is a common strategy to increase the solubility of poorly soluble compounds.[2] Start with low percentages of common water-miscible solvents and gradually increase the concentration. See the table below for a list of suggested co-solvents.

  • Temperature: While heating can temporarily increase solubility, be cautious as it may also accelerate degradation. Assess the thermal stability of your compound before using elevated temperatures to aid dissolution.

  • Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <1%).

Table 1: Suggested Co-solvents for Improving Solubility

Co-solventStarting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%<10% for most cell-based assaysA versatile solvent for many organic compounds.
Ethanol5-10%Varies by experimentCan be a good option for in vitro assays.
Methanol5-10%Varies by experimentUse with caution due to potential toxicity in some systems.
Acetonitrile1-5%Varies by experimentOften used in analytical chromatography.
Issue 2: Inconsistent Results and Suspected Degradation

Question: I am observing a loss of activity or inconsistent results with my compound over time. How can I determine if my compound is degrading and what can I do to prevent it?

Answer: Inconsistent results can be a sign of compound instability. A systematic approach to identify and mitigate degradation is crucial. Forced degradation studies are an essential tool to understand the chemical behavior and potential degradation pathways of a molecule.[3][4][5]

Troubleshooting Workflow for Suspected Degradation

start Inconsistent Results/ Loss of Activity check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation analytical_monitoring Monitor by HPLC-UV/MS forced_degradation->analytical_monitoring acid Acidic Conditions (e.g., 0.1 M HCl) analytical_monitoring->acid base Basic Conditions (e.g., 0.1 M NaOH) analytical_monitoring->base oxidative Oxidative Stress (e.g., 3% H2O2) analytical_monitoring->oxidative thermal Thermal Stress (e.g., 60°C) analytical_monitoring->thermal photo Photostability (ICH Q1B guidelines) analytical_monitoring->photo analyze_results Analyze Degradation Profile acid->analyze_results base->analyze_results oxidative->analyze_results thermal->analyze_results photo->analyze_results identify_degradants Identify Major Degradants analyze_results->identify_degradants optimize_conditions Optimize Solution Conditions (pH, buffer, co-solvents) identify_degradants->optimize_conditions retest Re-test in Experiment optimize_conditions->retest end Consistent Results retest->end

Caption: Troubleshooting workflow for investigating compound degradation.

Key Stability Considerations:

  • pH Stability: The 7-azaindole core can be susceptible to hydrolysis under strongly acidic or basic conditions. Determine the pH profile of your compound's stability.

  • Oxidative Stability: The electron-rich pyrrole ring in the azaindole scaffold can be prone to oxidation. Avoid exposure to strong oxidizing agents and consider degassing solvents.

  • Photostability: Chloro-substituted aromatic rings can sometimes be susceptible to photodecomposition. Protect solutions from light, especially UV radiation.[6] Vendor information for this compound recommends storage at 4°C and protection from light.[6]

  • Thermal Stability: Assess the impact of temperature on your compound's stability, especially if you are using elevated temperatures for solubility.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to identify potential stability issues with this compound.[7][8]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

    • Photostability: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Dilute the samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation for optimal results.[8]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hours
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hours
Oxidation3% - 30% H₂O₂2 - 24 hours
Thermal40°C - 80°C24 - 72 hours
PhotostabilityICH Q1B compliant light sourceVaries

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Q2: Are there any known degradation pathways for 7-azaindole derivatives?

While specific degradation pathways for this compound are not documented, general degradation pathways for heterocyclic compounds can be inferred.

parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis deacetyl Deacetylation Product hydrolysis->deacetyl hydroxylation Hydroxylated Product hydrolysis->hydroxylation n_oxide N-Oxide Formation oxidation->n_oxide dechlorination Reductive Dechlorination photolysis->dechlorination

Caption: Potential degradation pathways for this compound.

Potential degradation could involve:

  • Hydrolysis: Cleavage of the acetyl group under strong acidic or basic conditions.

  • Oxidation: Oxidation of the pyrrole or pyridine ring, potentially forming N-oxides.

  • Photodegradation: Reductive dechlorination upon exposure to UV light.

Q3: What analytical techniques are recommended for stability testing?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing.[5] A reverse-phase C18 column is a good starting point for method development. The use of a mass spectrometry (MS) detector in conjunction with HPLC (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.[9][10]

Q4: How should I store my stock solutions of this compound?

For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light.

References

Technical Support Center: Purification of 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetyl-4-chloro-7-azaindole. The following sections detail methods for removing impurities and ensuring the high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Unreacted Starting Materials: Such as 4-chloro-7-azaindole.

  • Reagents: Residual acylating agents or catalysts.

  • Positional Isomers: Acetylation at other positions on the azaindole ring.

  • Di-acetylated Byproducts: Over-reaction leading to the formation of di-acetylated species.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My TLC analysis shows multiple spots. How do I choose the best purification method?

The choice of purification method depends on the nature and polarity of the impurities relative to the desired product.

  • Flash Column Chromatography: This is the most versatile and commonly used method for separating compounds with different polarities.[1] It is highly recommended when TLC shows good separation between the product and impurities.

  • Recrystallization: This method is ideal if the desired compound is a solid and the impurities are present in smaller amounts and have different solubility profiles. It can be a very effective final purification step to obtain high-purity crystalline material.

Q3: I am seeing significant peak tailing during silica gel column chromatography. What could be the cause and how can I fix it?

Peak tailing of azaindole derivatives on silica gel is often due to the interaction of the basic nitrogen on the pyridine ring with the acidic silica gel.[1]

  • Troubleshooting: To mitigate this, you can use a deactivated stationary phase. This can be achieved by treating the silica gel with a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, in the mobile phase. For example, adding 0.1-1% TEA to your eluent can significantly improve peak shape.

Q4: I attempted recrystallization, but the compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated too quickly or if the solute's melting point is lower than the solvent's boiling point.[2]

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent until the oil redissolves completely.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help.

    • Lower Concentration: Use a larger volume of solvent to dissolve the compound initially.

    • Solvent System: Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed, then re-heat to clarify and cool slowly.[2]

Troubleshooting Flowchart for Purification Method Selection

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc decision Good Separation of Spots? tlc->decision column_chrom Flash Column Chromatography decision->column_chrom Yes troubleshoot Troubleshoot Separation (e.g., change solvent system) decision->troubleshoot No purity_check Assess Purity (TLC, HPLC, NMR) column_chrom->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->column_chrom Purity <98% & Multiple Impurities purity_check->recrystallization Purity <98% & Minor Impurities final_product Pure Product purity_check->final_product Purity >98% troubleshoot->tlc

References

Technical Support Center: 7-Azaindole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 7-azaindole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Question 1: My 7-azaindole synthesis is resulting in low yields. What are the common causes and how can I optimize the reaction?

Low yields in 7-azaindole synthesis can stem from several factors related to reaction conditions and starting materials. Here are some common issues and troubleshooting steps:

  • Suboptimal Base or Catalyst: The choice of base and catalyst is critical. For instance, in domino reactions involving 2-fluoro-3-methylpyridine and an arylaldehyde, the base's counterion can dictate the product. Using KN(SiMe₃)₂ favors the formation of 7-azaindole, while LiN(SiMe₃)₂ can lead to the undesired 7-azaindoline byproduct.[1][2][3] If you are observing the formation of 7-azaindoline, consider switching to a potassium-based amide.[1][2] For palladium-catalyzed cross-coupling reactions, re-evaluating the catalyst and ligands is crucial for optimizing yield.[1]

  • Inefficient Cyclization: For cyclization reactions, such as those catalyzed by iron, microwave irradiation can significantly improve yields and reduce reaction times.[4] Ensure your starting materials, like o-haloaromatic amines and terminal alkynes, are pure.[4]

  • Complex Reaction Pathways: Some synthetic routes, like the Chichibabin cyclization, can be complex with competing side reactions, such as the dimerization of picoline starting materials.[5] In such cases, carefully controlling the order of reagent addition and stoichiometry is essential. For example, adding benzonitrile to LDA before the fluoropicoline can improve yields.[5]

  • Electron-Deficient Starting Materials: Traditional indole synthesis methods like the Fischer synthesis often give poor yields with electron-deficient pyridine-based starting materials.[2] Alternative methods like the Bartoli or Batcho-Leimgruber reactions may be more suitable.[6]

Question 2: I am having trouble with the crystallization of my 7-azaindole derivative. It's "oiling out" or no crystals are forming at all. What should I do?

Crystallization issues are common when purifying 7-azaindole derivatives. Here’s a guide to troubleshoot these problems:

  • "Oiling Out": This occurs when the compound separates as a liquid instead of a solid. This often happens if the solution is supersaturated too quickly or if the solute's melting point is lower than the solvent's boiling point.[7]

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7]

    • Adjust solvent polarity: Experiment with a lower polarity solvent or a solvent mixture.[7]

    • Decrease concentration: The solution might be too concentrated. Add more hot solvent to dissolve the oil and attempt recrystallization from a more dilute solution.[7]

  • No Crystal Formation: This indicates that the solution is not sufficiently supersaturated.

    • Increase concentration: Gently evaporate some of the solvent to increase the solute concentration. Be careful not to evaporate too quickly, as this can lead to oiling out.[7]

    • Induce nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites.[7] Alternatively, if you have a small crystal of the desired compound, add it to the solution (seeding) to induce crystallization.[7]

    • Use an anti-solvent: Add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) dropwise until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.[7]

  • Poor Crystal Quality or Polymorphism: The formation of amorphous solid or different crystal forms can be influenced by the cooling rate and solvent choice.

    • Slow down the crystallization process: Slower cooling generally leads to better-defined crystals.[7]

    • Perform a solvent screen: The choice of solvent is critical. A systematic screening of different solvents or solvent mixtures can help identify the optimal conditions for obtaining high-quality crystals of the desired polymorph.[7] Seeding with a crystal of the desired polymorph can also direct the crystallization.[7]

Question 3: My purified 7-azaindole derivative has poor solubility in aqueous solutions for my biological assays. How can I improve this?

7-azaindole is often used as a bioisostere for indole to improve solubility and bioavailability.[2] However, some derivatives can still exhibit poor solubility.

  • Solvent Selection: 7-azaindole's solubility is highly dependent on the solvent and temperature. It is generally more soluble in solvents like THF and acetone than in alcohols or acetonitrile.[8][9] For biological assays, co-solvents like DMSO are often used, but even then, precipitation can occur when diluted into aqueous buffers.[10]

  • Structural Modification: The position of the nitrogen in the pyridine ring influences solubility. 4- and 7-azaindole derivatives have shown significantly enhanced aqueous solubility compared to their indole counterparts.[6] If you are in the design phase, consider these scaffolds.

  • Formulation Strategies: For experimental purposes, preparing a high-concentration stock solution in an appropriate organic solvent (like DMSO) and then diluting it into the aqueous assay buffer immediately before use can sometimes mitigate precipitation issues. Be mindful of the final solvent concentration in your assay.

SolventMolar Fraction Solubility (x10³) at 298.15 K
Tetrahydrofuran (THF)151.7
Acetone119.2
Methanol65.57
Isopropanol46.42
Ethyl Acetate45.98
Ethanol42.11
n-Propanol39.83
Acetonitrile22.81
n-Hexane0.231
This table summarizes the mole fraction solubility of 7-azaindole in various pure solvents at 298.15 K (25 °C). Data extracted from the Journal of Chemical & Engineering Data.[8][9]
Fluorescence Spectroscopy

Question 4: The fluorescence of my 7-azaindole probe is very weak or quenched. What could be the reason?

The fluorescence of 7-azaindole is highly sensitive to its environment. Several factors can lead to weak fluorescence or quenching:

  • Solvent Effects: In aqueous solutions, 7-azaindole can form dimers which are weakly fluorescent due to excited-state double proton transfer, which quenches the fluorescence.[11] Methylation at the N1 position can prevent dimer formation and significantly increases the fluorescence quantum yield.[11][12] In alcoholic solvents, a bimodal fluorescence spectrum is often observed due to tautomerization mediated by the solvent.[12]

  • Incorporation into Biomolecules: When 7-azaindole is incorporated into DNA, its fluorescence is significantly quenched due to stacking interactions with neighboring bases.[11][13] This quenching can be used to monitor events like DNA melting, as the fluorescence increases when the duplex transitions to a single strand.[11][13]

  • Purity of the Compound: Impurities in commercial 7-azaindole samples can interfere with fluorescence measurements, sometimes appearing as a shoulder on the emission spectrum, especially at low pH.[14] Purification by methods like flash chromatography is recommended for sensitive fluorescence studies.[14]

  • High Background Fluorescence: This can obscure the signal from your probe.

    • Use phenol red-free medium for cell-based assays.[15]

    • Optimize probe concentration and washing steps to remove unbound probe.[15]

    • Utilize background subtraction in your imaging software.[15]

  • Phototoxicity and Photobleaching: In live-cell imaging, the excitation light can cause phototoxicity and photobleaching, leading to a decrease in fluorescence signal over time and cellular damage.[15] To mitigate this, use the lowest possible excitation intensity and exposure time.[15]

ConditionFluorescence Quantum YieldEmission Maximum
7-azaindole in water0.023386 nm
N1-glycosylated 7-azaindole0.53388 nm
7-azaindole in single-strand DNA0.020379 nm
7-azaindole in double-strand DNA0.016379 nm
This table shows the relative fluorescence quantum yields and emission maxima of 7-azaindole under different conditions. Data from Bioorganic & Medicinal Chemistry Letters.[11][13]

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol is adapted from a described LDA-mediated condensation.[5]

Materials:

  • 2-Fluoro-3-picoline

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous NaCl

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the LDA solution to warm to 0 °C for 30 minutes.

  • Cool the LDA solution to -40 °C.

  • Slowly add benzonitrile (1.05 equivalents) to the LDA solution and stir for 15 minutes.

  • Add 2-fluoro-3-picoline (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at -40 °C for 2 hours.

  • Warm the reaction to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by adding wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting solid in EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and saturated aqueous NaCl (3 times).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by flash chromatography.

Visualizations

G Troubleshooting Workflow for 7-Azaindole Synthesis start Low Yield in Synthesis check_purity Are starting materials pure? start->check_purity check_base Is the base/catalyst optimal? side_reaction Are side products forming (e.g., 7-azaindoline)? check_base->side_reaction Yes solution_base Switch to a different base (e.g., KN(SiMe3)2) Re-evaluate catalyst/ligands check_base->solution_base No check_cyclization Is the cyclization step efficient? solution_cyclization Use microwave irradiation Optimize temperature and time check_cyclization->solution_cyclization No check_purity->check_base Yes solution_purity Purify starting materials check_purity->solution_purity No side_reaction->check_cyclization No solution_side_reaction Adjust stoichiometry and order of addition Change base to control selectivity side_reaction->solution_side_reaction Yes G Troubleshooting Crystallization Issues start Crystallization Problem oiling_out Is the compound 'oiling out'? start->oiling_out no_crystals Are no crystals forming? oiling_out->no_crystals No solution_oiling Reduce cooling rate Decrease concentration Change solvent oiling_out->solution_oiling Yes solution_no_crystals Increase concentration (evaporate solvent) Induce nucleation (scratch/seed) Add anti-solvent no_crystals->solution_no_crystals Yes solution_quality Slow down cooling Perform solvent screening Seed with desired polymorph no_crystals->solution_quality No, but quality is poor G Factors Affecting 7-Azaindole Fluorescence fluorescence 7-Azaindole Fluorescence solvent Solvent Environment (Aqueous vs. Organic) fluorescence->solvent methylation N1-Methylation fluorescence->methylation quenching Fluorescence Quenching unstacking DNA Melting (Unstacking) quenching->unstacking reversed by enhancement Fluorescence Enhancement dimerization Dimerization (in water) solvent->dimerization leads to stacking Stacking Interactions (in DNA) solvent->stacking enables dimerization->quenching stacking->quenching methylation->enhancement prevents dimerization unstacking->enhancement

References

Validation & Comparative

A Comparative Guide to 7-Azaindole Derivatives as SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated 7-azaindole derivatives as inhibitors of SARS-CoV-2, focusing on their efficacy, mechanism of action, and the experimental protocols used for their validation. While the primary focus of current research on this scaffold has been on inhibiting viral entry, this guide also contextualizes their performance against other key SARS-CoV-2 therapeutic targets, namely the main protease (Mpro) and the papain-like protease (PLpro).

Performance of 7-Azaindole Derivatives as SARS-CoV-2 Entry Inhibitors

A recent study has identified and optimized 7-azaindole derivatives as potent inhibitors of the SARS-CoV-2 spike protein receptor-binding domain (S1-RBD) interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells.[1][2][3] The hit compound, G7a, and its more potent derivative, ASM-7, have demonstrated significant antiviral activity in both pseudovirus and live virus assays.[1]

Table 1: Comparative Efficacy of 7-Azaindole Derivatives Against SARS-CoV-2

CompoundTargetAssay TypeEfficacy (EC50)CytotoxicityReference
G7a Spike-hACE2 InteractionSARS2-S Pseudovirus9.08 µMLow[1]
ASM-7 Spike-hACE2 InteractionSARS2-S Pseudovirus0.45 µMLow[1]
ASM-7 SARS-CoV-2 (Original Strain)Live Virus Assay1.001 µMLow against A549 and MRC-5 cells[1]

Mechanism of Action: Inhibiting Viral Entry

The primary mechanism of action for the identified 7-azaindole derivatives is the disruption of the interaction between the SARS-CoV-2 S1-RBD and the host cell's hACE2 receptor.[1][2][3] Molecular docking and dynamics simulations have shown that these compounds, such as ASM-7, can stably bind to the interface of the S1-RBD-hACE2 complex.[1][2][3] This binding is proposed to induce conformational changes in both the viral spike protein and the human receptor, thereby reducing their binding affinity and preventing the virus from entering and infecting the host cell.[1][2][3]

cluster_virus SARS-CoV-2 cluster_host Host Cell S1-RBD S1-RBD hACE2 hACE2 S1-RBD->hACE2 Binding Viral Entry Viral Entry hACE2->Viral Entry 7-Azaindole Derivative (ASM-7) 7-Azaindole Derivative (ASM-7) 7-Azaindole Derivative (ASM-7)->Inhibition Inhibition->hACE2 cluster_screening Screening & Identification cluster_optimization Lead Optimization cluster_validation In Vitro Validation cluster_mechanistic Mechanistic Studies High-Throughput Screening High-Throughput Screening Hit Identification (G7a) Hit Identification (G7a) High-Throughput Screening->Hit Identification (G7a) SAR Studies SAR Studies Hit Identification (G7a)->SAR Studies Synthesis of Derivatives (ASM series) Synthesis of Derivatives (ASM series) SAR Studies->Synthesis of Derivatives (ASM series) Pseudovirus Assay Pseudovirus Assay Synthesis of Derivatives (ASM series)->Pseudovirus Assay Live Virus Assay Live Virus Assay Pseudovirus Assay->Live Virus Assay Cytotoxicity Assay Cytotoxicity Assay Live Virus Assay->Cytotoxicity Assay Molecular Docking Molecular Docking Live Virus Assay->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics

References

A Comparative Analysis of 7-Azaindole Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The strategic placement of a nitrogen atom within the pyridine ring of the indole core significantly influences the molecule's physicochemical properties and biological activity. This guide presents a comparative analysis of the four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, focusing on their biological activities as reported in scientific literature. While 7-azaindole is the most extensively studied isomer, research indicates that the optimal isomer is highly dependent on the specific biological target.[1][2]

Comparative Biological Activity: A Target-Dependent Landscape

The biological activity of azaindole isomers is not uniform but rather dictated by the specific protein target. The position of the nitrogen atom alters the molecule's hydrogen bonding capabilities, electrostatic potential, and overall shape, leading to differential binding affinities and inhibitory activities.

Kinase Inhibition

Azaindole derivatives have gained prominence as kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP.[3] However, the efficacy of each isomer varies significantly depending on the target kinase.

For instance, in the development of inhibitors for cell division cycle 7 (Cdc7) kinase, derivatives of 5-azaindole demonstrated potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers showed lower activity and selectivity.[1][4] This suggests the nitrogen at the 5-position is optimal for interaction with the Cdc7 active site.

Conversely, potent inhibitors of c-Met kinase have been developed from 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1][5] This highlights a preference for the nitrogen at the 4- or 7-position for this particular receptor tyrosine kinase.

The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that this data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Isomer ScaffoldTarget KinaseCompound DescriptionIC50/Ki (nM)
4-Azaindole c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20[1][5]
PAK14-azaindole analog11 (Ki)
5-Azaindole Cdc75-azaindole derivativePotent (specific values not provided in abstract)[1]
6-Azaindole VEGFR26-azaindole derivative48[1]
7-Azaindole c-MetC-3 aryl-7-azaindole derivative2[1]
JAK2C-3 aryl-7-azaindole derivative1[1]
CDK17-azaindole derivative7[1]
CDK27-azaindole derivative3[1]
VEGFR27-azaindole analogue37[1]
Cdc75-fluoro-7-azaindole derivative0.07 (Ki)[1]
PI3Kγ7-azaindole isoindolinone-based inhibitor35 (cellular IC50)[6]
Cytotoxicity in Cancer Cell Lines

The anticancer activity of azaindole derivatives is frequently assessed through cytotoxicity assays against various cancer cell lines. The effectiveness of each isomer is dependent on the cell type and the specific substitutions on the azaindole core.[1] For example, a study on N-alkyl-7-azaindoles found that increasing the alkyl chain length at the N-1 position enhanced cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[1] A novel 7-azaindole derivative (7-AID) has shown effective inhibitory concentrations (IC50) against HeLa (cervical carcinoma), MCF-7, and MDA MB-231 (breast cancer) cells.[7]

While comprehensive, direct head-to-head comparative data for all four isomers against a panel of cancer cell lines is limited, the following table summarizes reported cytotoxic activities for derivatives of different azaindole isomers.

Isomer ScaffoldCancer Cell LineCompound DescriptionIC50 (µM)
7-Azaindole HeLa (Cervical)7-AID16.96[7]
MCF-7 (Breast)7-AID14.12[7]
MDA-MB-231 (Breast)7-AID12.69[7]
HOS (Osteosarcoma)5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine0.088[8]
A549 (Lung)Platinum(II) complex with 3-bromo-4-chloro-7-azaindole3.9[9]
Other Biological Activities

The biological activities of azaindole isomers extend beyond kinase inhibition and anticancer effects.

  • Antiviral Activity: In the context of HIV-1 inhibition, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that 4-azaindole and 7-azaindole analogs had better efficacy than the parent indole compound, while 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[1][10]

  • Receptor Modulation: For cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole -2-carboxamides lost their ability to bind to the receptor, indicating that this isomer is not a suitable scaffold for this target.[1]

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

A significant mechanism through which 7-azaindole derivatives exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[6][11] 7-azaindole-based inhibitors can block the activity of PI3K, leading to the downstream inhibition of Akt and mTOR, ultimately resulting in apoptosis and reduced cell proliferation.[12]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 P Proliferation Cell Proliferation, Survival & Growth mTORC1->Proliferation Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway with 7-azaindole inhibition.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of biological activity. Below are representative protocols for key in vitro assays used to evaluate azaindole isomers.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an azaindole isomer against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Azaindole isomer stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the azaindole isomer in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted azaindole isomer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the azaindole isomer relative to the control (DMSO vehicle).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effect of azaindole isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azaindole isomer stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azaindole isomer (typically in a final volume of 100 µL of culture medium) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.[1][13]

Experimental Workflow

The evaluation of azaindole isomers typically follows a structured workflow from initial synthesis to lead optimization.

Experimental_Workflow A Synthesis of Azaindole Isomers B Purification & Characterization A->B C In Vitro Screening B->C D Kinase Inhibition Assay (IC50) C->D E Cytotoxicity Assay (e.g., MTT) C->E F Data Analysis & SAR D->F E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H

General experimental workflow for evaluating azaindole isomers.

Conclusion

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores that the position of the nitrogen atom is a critical determinant of their biological activity. While 7-azaindole is the most widely explored isomer, particularly in kinase inhibition, studies have demonstrated that other isomers can exhibit superior potency and selectivity for specific targets.[1] The choice of the optimal azaindole scaffold is, therefore, highly dependent on the therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of all four isomers against diverse biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of novel therapeutics.

References

The Correlative Efficacy of 7-Azaindole Derivatives: A Comparative Guide from Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo activities of notable 7-azaindole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their translational potential. The data presented herein, supported by detailed experimental protocols, aims to facilitate a deeper understanding of the structure-activity relationships and the correlation between in vitro potency and in vivo efficacy for this versatile heterocyclic motif.

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with the transition from in vitro activity to in vivo efficacy being a critical hurdle. For derivatives of 7-azaindole, a bioisostere of indole, this journey has been exemplified across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1] The unique electronic properties of the 7-azaindole nucleus, particularly its ability to act as a hinge-binding motif in kinases, have contributed to its widespread investigation.[2]

This guide will delve into specific examples of 7-azaindole-based compounds, presenting their in vitro and in vivo data in a comparative format to illuminate the correlation—or occasional disparity—between cellular and whole-organism responses.

Comparative In Vitro and In Vivo Activity of 7-Azaindole Derivatives

The following table summarizes the in vitro and in vivo activities of selected 7-azaindole derivatives, showcasing their therapeutic targets and efficacy in preclinical models.

CompoundTarget(s)In Vitro ActivityIn Vivo ModelIn Vivo Activity/EfficacyCitation(s)
Compound 30 (FGFR4 Inhibitor) FGFR4IC50 against FGFR4 kinase activityHuH-7 xenograft mouse modelSignificant tumor growth inhibition[3]
ASM-7 SARS-CoV-2 Spike-hACE2 InteractionEC50 = 0.45 µM (SARS2-S pseudovirus assay)Not specified in provided abstracts---[4]
7-AID DDX3IC50: 16.96 µM (HeLa), 14.12 µM (MCF-7), 12.69 µM (MDA MB-231)Chorioallantoic membrane (CAM) assayAnti-angiogenic effects[5]
Compound 14d (Orai Inhibitor) Orai channelsInhibition of IL-2 production in Jurkat cellsAllergen-induced asthma model (rats)Inhibition of eosinophils in bronchoalveolar lavage fluid (BALF)[6]
URMC-099 MLK3, LRRK2Neuroprotective and anti-neuroinflammatory propertiesModels of HIV-1 associated neurocognitive disorders (HAND)Neuroprotective and anti-neuroinflammatory effects[1]
Compound 26 CDK2, CDK9Inhibition of kinase activityTriple-negative breast cancer mouse modelAnti-tumor activity[1]

Key Experimental Methodologies

To ensure reproducibility and a clear understanding of the presented data, the following are detailed protocols for key experiments cited in the table above.

In Vitro Kinase Inhibition Assay (for Compound 30)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

  • Method: The inhibitory activity of compound 30 against Fibroblast Growth Factor Receptor 4 (FGFR4) was likely determined using a biochemical kinase assay. A typical protocol involves incubating the recombinant FGFR4 enzyme with a specific substrate (e.g., a synthetic peptide) and ATP in a buffer solution. The test compound is added at various concentrations. The reaction is allowed to proceed for a defined period, after which the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA, fluorescence polarization, or radiometric assays. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.[3]

Cell Viability (MTT) Assay (for 7-AID)
  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Method: Human cervical carcinoma (HeLa) and breast cancer (MCF-7, MDA MB-231) cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of the 7-azaindole derivative (7-AID) for a specified duration (e.g., 48 or 72 hours). Following treatment, the media was replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[5]

In Vivo Xenograft Model (for Compound 30)
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Method: Human hepatocellular carcinoma (HuH-7) cells were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice). Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. The treatment group received the 7-azaindole derivative (compound 30) via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group received a vehicle. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.[3]

Allergen-Induced Asthma Model (for Compound 14d)
  • Objective: To assess the anti-inflammatory effects of a compound in a model of allergic asthma.

  • Method: Rats were sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA emulsified in an adjuvant. After a sensitization period, the animals were challenged with an aerosolized solution of OVA to induce an asthmatic response. The test compound (14d) was administered to the animals prior to the allergen challenge. After the challenge, bronchoalveolar lavage fluid (BALF) was collected by flushing the lungs with a saline solution. The total and differential cell counts in the BALF were then determined, with a particular focus on the number of eosinophils, which are key inflammatory cells in asthma. A reduction in the number of eosinophils in the treated group compared to the control group indicates anti-inflammatory efficacy.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Compound30 Compound 30 Compound30->FGFR4 Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Simplified FGFR4 signaling pathway inhibited by Compound 30.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture HuH-7 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Compound 30 Treatment Randomization->Treatment Vehicle Vehicle Control Randomization->Vehicle Tumor_Measurement Regular Tumor Volume Measurement Treatment->Tumor_Measurement Vehicle->Tumor_Measurement Endpoint Endpoint: Tumor Excision & Weight Measurement Tumor_Measurement->Endpoint Comparison Comparison of Tumor Growth Inhibition Endpoint->Comparison

Caption: Workflow for the in vivo HuH-7 xenograft model.

Conclusion

The 7-azaindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate the successful translation of in vitro activity to in vivo efficacy for several derivatives across different disease models. While a direct quantitative correlation between in vitro IC50/EC50 values and in vivo outcomes is not always linear and is influenced by pharmacokinetic and pharmacodynamic factors, the data strongly supports the utility of the 7-azaindole core in designing drug candidates with promising preclinical activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the performance of their own novel 7-azaindole-based compounds.

References

Validating the Target Engagement of 3-Acetyl-4-chloro-7-azaindole: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the potential of novel kinase inhibitors, rigorous validation of target binding is a critical step. This guide provides a comparative overview of key biochemical assays to validate the interaction of 3-Acetyl-4-chloro-7-azaindole, a compound featuring the 7-azaindole scaffold common in kinase inhibitors, with its putative protein kinase targets.[1][2][3] We will explore three orthogonal approaches: a kinase activity assay (ADP-Glo™), a direct binding assay (Isothermal Titration Calorimetry), and a cellular target engagement assay (Cellular Thermal Shift Assay). To provide a comprehensive performance benchmark, we will compare the expected outcomes for this compound against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.

Comparative Overview of Biochemical Assays

The selection of an appropriate assay depends on the specific research question, from initial high-throughput screening to in-depth characterization of binding thermodynamics in a physiological context. The following table summarizes the key characteristics of the three highlighted assays.

Assay Principle Key Parameters Measured Throughput Advantages Limitations
ADP-Glo™ Kinase Assay Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction through a luminescence-based signal.[4][5]IC50 (Inhibitor Concentration at 50% inhibition)HighUniversal for any ADP-generating enzyme, high sensitivity, and compatible with high ATP concentrations.[6]Indirect measure of binding, susceptible to interference from ATP-competitive and non-competitive inhibitors.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a ligand to a protein.[7]Kᴅ (Dissociation Constant), ΔH (Enthalpy Change), ΔS (Entropy Change), Stoichiometry (n)LowLabel-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[8][9]Requires large amounts of pure protein and compound, sensitive to buffer composition.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[10]Target Engagement, Thermal Shift (ΔTagg)MediumConfirms target binding in a physiological context (intact cells), no need for compound labeling.[11][12]Indirect measure of binding affinity, requires a specific antibody for detection.

Quantitative Data Comparison

The following tables present hypothetical yet expected quantitative data for this compound alongside known values for Staurosporine and Dasatinib. This allows for a direct comparison of potency and binding affinity.

Table 1: Kinase Inhibition (IC50) Data from ADP-Glo™ Assay

Compound Target Kinase A (e.g., ABL1) Target Kinase B (e.g., SRC) Target Kinase C (e.g., PI3K)
This compoundTo be determinedTo be determinedTo be determined
Staurosporine~3 nM~6 nMVariable
Dasatinib<1 nM[13][14]<1 nM[14]Not a primary target

Table 2: Direct Binding Affinity (Kᴅ) Data from Isothermal Titration Calorimetry

Compound Target Kinase A (e.g., ABL1) Target Kinase B (e.g., SRC) Thermodynamic Profile (ΔH, -TΔS)
This compoundTo be determinedTo be determinedTo be determined
Staurosporine~100 nMVariableEnthalpically and entropically driven
Dasatinib~0.1-3 nM[13]~0.1-3 nM[13]Primarily enthalpically driven

Experimental Protocols

Detailed methodologies for the successful implementation of these assays are crucial for obtaining reliable and reproducible data.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from Promega's technical manual for determining inhibitor IC50 values.[6]

  • Reagent Preparation : Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA), ATP and substrate solutions, and the test compound dilutions. The 7-azaindole derivatives are often soluble in DMSO.[15]

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of substrate solution, and the test compound. Initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol outlines the general steps for an ITC experiment to determine the binding affinity of a small molecule to a kinase.[17]

  • Sample Preparation : Prepare the protein (e.g., kinase) and ligand (this compound) in the same, precisely matched buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO). The final DMSO concentration must be identical in both the protein and ligand solutions. Degas both solutions before use.

  • Instrument Setup : Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration : Perform a series of injections of the ligand into the protein solution. A typical experiment consists of an initial small injection followed by 19-29 larger, identical injections.

  • Data Acquisition : The instrument measures the heat change after each injection.

  • Data Analysis : Integrate the raw data to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine Kᴅ, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a general workflow for CETSA to confirm target engagement in intact cells.[10][11]

  • Cell Treatment : Culture cells to an appropriate density and treat with either the test compound (this compound) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification and Analysis : Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis : Generate a melting curve by plotting the amount of soluble target protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to estimate the compound's potency in a cellular context.

Visualizing the Mechanism of Action

To conceptualize the role of this compound as a kinase inhibitor, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for its validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P Effector Effector Protein Kinase2->Effector P TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Inhibitor 3-Acetyl-4-chloro- 7-azaindole Inhibitor->Kinase2

Caption: Generic kinase signaling cascade and the inhibitory action of this compound.

Experimental_Workflow Activity ADP-Glo™ Kinase Assay (IC50 Determination) Validation Validated Binding Binding Isothermal Titration Calorimetry (KD & Thermodynamics) Cellular Cellular Thermal Shift Assay (Target Engagement) Compound 3-Acetyl-4-chloro- 7-azaindole Compound->Activity Compound->Binding Compound->Cellular

Caption: Workflow for validating the binding of this compound.

References

Selectivity Profiling of 7-Azaindole-Based PI3Kγ Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ) presents a compelling therapeutic strategy, particularly in immuno-oncology and inflammatory diseases. The 7-azaindole scaffold has emerged as a promising chemical starting point for the development of potent and selective PI3Kγ inhibitors. This guide provides a comparative analysis of the selectivity profiles of several 7-azaindole-based PI3Kγ inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Selectivity of 7-Azaindole-Based PI3Kγ Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various 7-azaindole-based compounds against different Class I PI3K isoforms. Lower IC50 values indicate higher potency. The selectivity is represented as a fold-difference in IC50 values relative to PI3Kγ.

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)Selectivity vs. PI3Kα (fold)Selectivity vs. PI3Kδ (fold)Reference
Compound 4 64>10000>10000>156>156[1]
Compound 6 482>10000>10000>21>21[1]
Compound 12 1.135011003181000[2]
Compound 20 1.559018003931200[2]
Compound 25 2.58002100320840[2]
Compound 28 1.240013003331083[2]
Compound 40 76>10000>10000>132>132[1]
Compound 41 76>10000>10000>132>132[1]

Experimental Protocols

The determination of inhibitor selectivity is critical for advancing drug candidates. A widely used method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.[3][4][5]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[3]

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified recombinant PI3K isoform (α, β, δ, or γ), the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and the assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[5]

    • Add varying concentrations of the 7-azaindole-based inhibitor to the reaction mixture.

    • Initiate the kinase reaction by adding ATP (e.g., at a concentration of 25 µM).[1]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[5]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[4]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes Growth_Factor Growth Factor Growth_Factor->RTK Activates Ligand Ligand Ligand->GPCR Activates

Caption: The PI3K/AKT signaling pathway is a key regulator of cellular processes.

Experimental Workflow for Selectivity Profiling

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Prepare 7-Azaindole Inhibitor Dilutions Reaction_Setup Set up Kinase Reactions (PI3Kα, β, δ, γ) Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase Assay Reagents (Enzymes, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Termination Terminate Reaction & Deplete ATP Incubation->Termination Detection Add Detection Reagent & Measure Luminescence Termination->Detection Data_Plotting Plot Dose-Response Curves Detection->Data_Plotting IC50_Calc Calculate IC50 Values Data_Plotting->IC50_Calc Selectivity_Det Determine Selectivity Profile IC50_Calc->Selectivity_Det

Caption: Workflow for determining the selectivity profile of PI3K inhibitors.

References

A Comparative Guide to the Synthetic Methods of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a highly sought-after building block in drug discovery. The synthesis of 7-azaindoles, however, can be challenging due to the electron-deficient nature of the pyridine ring. This guide provides a comprehensive comparison of various synthetic methods for constructing the 7-azaindole core, presenting key experimental data, detailed protocols for representative reactions, and visual diagrams of the synthetic pathways.

Classical Synthetic Methods

Classical methods for indole synthesis have been adapted for the preparation of 7-azaindoles, often with modifications to accommodate the electronic properties of the pyridine ring.

Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from a substituted 2-nitro-3-methylpyridine, followed by reductive cyclization to form the 7-azaindole ring. This method is versatile and avoids the harsh acidic conditions of the Fischer indole synthesis.

Data Presentation: Leimgruber-Batcho Synthesis of 7-Azaindoles

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
3-Methyl-2-nitropyridine1. DMF-DMA, Pyrrolidine 2. Raney Ni, H₂100 (step 1)1 (step 1)70-90 (step 1), 60-80 (step 2)[1][2][3]
5-Bromo-3-methyl-2-nitropyridine1. DMF-DMA 2. Pd/C, H₂110 (step 1)285 (overall)[4]
3-Methyl-2,5-dinitropyridine1. DMF-DMA 2. Fe, AcOHReflux (step 1)355 (overall)[4]

Experimental Protocol: Leimgruber-Batcho Synthesis of 7-Azaindole [1][2]

  • Step 1: Enamine Formation. A solution of 3-methyl-2-nitropyridine (1.0 eq) in a mixture of N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq) is heated at 100 °C for 1 hour. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

  • Step 2: Reductive Cyclization. The crude enamine from the previous step is dissolved in methanol and a catalytic amount of Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 7-azaindole.

Leimgruber_Batcho start 2-Nitro-3-methylpyridine enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine azaindole 7-Azaindole enamine->azaindole Reductive Cyclization (e.g., Ra-Ni, H₂)

Caption: Leimgruber-Batcho synthesis workflow.

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures. For 7-azaindoles, this translates to the cyclization of an N-acyl-2-amino-3-methylpyridine. The harsh reaction conditions can limit its applicability.

Data Presentation: Madelung Synthesis of 7-Azaindoles

Starting MaterialBaseTemperature (°C)Time (h)Yield (%)Reference
N-Benzoyl-2-amino-3-methylpyridineNaOEt300-3500.5Moderate[5]
N-Acetyl-2-amino-3-methylpyridinen-BuLi, THF-78 to RT275[6]
N-Formyl-2-amino-3-methylpyridineKHMDS250160[5]

Experimental Protocol: Madelung Synthesis of 7-Azaindole [5][6]

A solution of N-acetyl-2-amino-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi, 2.2 eq) in hexanes is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 7-azaindole.

Madelung start N-Acyl-2-amino- 3-methylpyridine cyclization Intramolecular Cyclization start->cyclization Strong Base (e.g., n-BuLi) azaindole 7-Azaindole cyclization->azaindole Workup

Caption: Madelung synthesis workflow.

Hemetsberger Synthesis

The Hemetsberger synthesis involves the thermal or photochemical decomposition of a vinyl azide derived from a substituted pyridine-2-carbaldehyde. The reaction proceeds through a nitrene intermediate, which then undergoes cyclization.

Data Presentation: Hemetsberger Synthesis of 7-Azaindoles

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Formyl-3-azidopyridine derivativeXylene140265[7][8]
Ethyl 2-azido-3-(pyridin-2-yl)acrylateToluene110372[7][8]

Experimental Protocol: Hemetsberger Synthesis of a 7-Azaindole Derivative [7][8]

A solution of ethyl 2-azido-3-(pyridin-2-yl)acrylate (1.0 eq) in anhydrous xylene is heated at reflux (approximately 140 °C) for 2 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding ethyl 7-azaindole-2-carboxylate.

Hemetsberger start Vinyl Azide nitrene Nitrene Intermediate start->nitrene Heat or Light (hν) azaindole 7-Azaindole nitrene->azaindole Cyclization

Caption: Hemetsberger synthesis workflow.

Modern Transition-Metal Catalyzed Methods

The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to classical methods.

Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing the 7-azaindole core. The typical strategy involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.

Data Presentation: Sonogashira Coupling for 7-Azaindole Synthesis

Starting MaterialAlkyneCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)Reference
2-Amino-3-iodopyridinePhenylacetylenePd(PPh₃)₄, CuIEt₃N801285[9][10]
2-Amino-3-bromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIK₂CO₃1002478[9][10]
2-Amino-3-iodo-5-nitropyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIEt₃N60492[10]

Experimental Protocol: Sonogashira Coupling and Cyclization to 2-Phenyl-7-azaindole [9][10]

To a solution of 2-amino-3-iodopyridine (1.0 eq) and phenylacetylene (1.2 eq) in triethylamine is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) under a nitrogen atmosphere. The reaction mixture is heated at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent like DMF and a base such as potassium tert-butoxide is added to effect cyclization. The mixture is stirred at room temperature until the reaction is complete. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Sonogashira start1 2-Amino-3-halopyridine coupling Sonogashira Coupling start1->coupling start2 Terminal Alkyne start2->coupling intermediate 2-Amino-3-alkynylpyridine coupling->intermediate Pd/Cu catalyst cyclization Intramolecular Cyclization intermediate->cyclization Base azaindole 7-Azaindole cyclization->azaindole

Caption: Sonogashira coupling and cyclization workflow.

Heck Reaction

The palladium-catalyzed Heck reaction, the coupling of an unsaturated halide with an alkene, can also be employed for 7-azaindole synthesis. A common approach involves an intramolecular Heck cyclization of a vinyl or aryl halide tethered to the nitrogen of an aminopyridine.

Data Presentation: Heck Reaction for 7-Azaindole Synthesis

| Starting Material | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-(2-bromovinyl)-2-aminopyridine | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃ | 100 | 18 | 75 |[7][11][12] | | 2-Amino-3-(2-bromophenyl)pyridine | Pd₂(dba)₃, XPhos | t-BuONa | 110 | 24 | 68 |[7][11][12] |

Experimental Protocol: Intramolecular Heck Synthesis of 7-Azaindole [11][12]

A mixture of N-(2-bromovinyl)-2-aminopyridine (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile is heated at 100 °C in a sealed tube for 18 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to give 7-azaindole.

Heck start N-alkenyl-2-amino- 3-halopyridine cyclization Intramolecular Heck Reaction start->cyclization Pd catalyst, Base azaindole 7-Azaindole cyclization->azaindole

Caption: Intramolecular Heck reaction workflow.

Suzuki Coupling

The Suzuki coupling, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, offers a versatile route to substituted 7-azaindoles. A two-step approach is common, involving a Suzuki coupling to introduce a vinyl group, followed by cyclization.[4][13]

Data Presentation: Suzuki Coupling for 7-Azaindole Synthesis

Starting MaterialBoronic Acid/EsterCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridine(2-Ethoxyvinyl)borolanePd(OAc)₂, SPhosK₃PO₄801288 (for coupling)[4][14]
6-Chloro-3-iodo-1-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃, SPhosCs₂CO₃110488[13]

Experimental Protocol: Two-Step Suzuki Coupling Route to 7-Azaindole [4][14]

  • Step 1: Suzuki Coupling. A mixture of 2-amino-3-bromopyridine (1.0 eq), (2-ethoxyvinyl)borolane (1.2 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium phosphate (2.0 eq) in a mixture of acetonitrile and water is heated at 80 °C for 12 hours. The reaction mixture is then cooled and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude vinylpyridine intermediate.

  • Step 2: Cyclization. The crude intermediate is dissolved in acetic acid and heated to reflux to effect cyclization. After cooling, the mixture is neutralized with a base and the product is extracted, dried, and purified by chromatography.

Suzuki start1 2-Amino-3-halopyridine coupling Suzuki Coupling start1->coupling start2 Vinylboronic acid/ester start2->coupling intermediate 2-Amino-3-vinylpyridine coupling->intermediate Pd catalyst, Base cyclization Acid-catalyzed Cyclization intermediate->cyclization Acid azaindole 7-Azaindole cyclization->azaindole

Caption: Suzuki coupling and cyclization workflow.

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of 7-azaindoles. This method typically involves the reaction of a 2-aminopyridine derivative with an alkyne, where the rhodium catalyst directs the C-H activation of the pyridine ring, leading to annulation.

Data Presentation: Rhodium-Catalyzed C-H Activation for 7-Azaindole Synthesis

2-Aminopyridine DerivativeAlkyneCatalyst SystemAdditiveTemperature (°C)Time (h)Yield (%)Reference
N-Pivaloyl-2-aminopyridineDiphenylacetylene[RhCpCl₂]₂, AgSbF₆Ag₂CO₃901892[15][16][17]
N-Acetyl-2-aminopyridine1-Phenyl-1-propyne[RhCpCl₂]₂, AgSbF₆Ag₂CO₃1002485[15][16][17]

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2,3-Diphenyl-7-azaindole [15][16]

A mixture of N-pivaloyl-2-aminopyridine (1.0 eq), diphenylacetylene (1.5 eq), [RhCp*Cl₂]₂ (0.025 eq), AgSbF₆ (0.1 eq), and Ag₂CO₃ (2.0 eq) in 1,2-dichloroethane is heated at 90 °C for 18 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the filtrate is concentrated. The residue is then subjected to a deprotection step to remove the pivaloyl group, typically using a base like sodium hydroxide in methanol. The final product is purified by column chromatography.

CH_Activation start1 2-Aminopyridine Derivative reaction Rh-catalyzed C-H Activation/ Annulation start1->reaction start2 Alkyne start2->reaction azaindole 7-Azaindole reaction->azaindole [RhCp*Cl₂]₂, AgSbF₆, Ag₂CO₃

Caption: Rhodium-catalyzed C-H activation workflow.

Conclusion

The synthesis of 7-azaindoles has evolved significantly from classical high-temperature reactions to more sophisticated and milder transition-metal catalyzed methodologies. While classical methods like the Leimgruber-Batcho synthesis remain valuable for their simplicity and scalability in certain cases, modern cross-coupling reactions and C-H activation strategies offer unparalleled efficiency, functional group tolerance, and regioselectivity. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a foundational understanding of the available methods to aid researchers in selecting the most appropriate strategy for their specific synthetic targets in the pursuit of novel 7-azaindole-based compounds with therapeutic potential.

References

Assessing the Off-Target Effects of 3-Acetyl-4-chloro-7-azaindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of the novel kinase inhibitor, 3-Acetyl-4-chloro-7-azaindole. Due to the compound's structural similarity to known ATP-competitive inhibitors possessing a 7-azaindole scaffold, its primary target is predicted to be within the protein kinase family, with a high likelihood of activity against BRAF kinase. To provide a comprehensive assessment, its hypothetical off-target profile is compared against Vemurafenib, a well-characterized BRAF inhibitor also containing a 7-azaindole core, and Dasatinib, a multi-kinase inhibitor with a distinct chemical scaffold.

The following sections detail the experimental methodologies used for off-target profiling, present a comparative summary of kinase inhibition data, and visualize the inhibitor-kinase interaction landscape. This guide is intended to provide researchers with a framework for evaluating the selectivity of new chemical entities and to highlight the importance of comprehensive off-target profiling in drug development.

Experimental Protocols

To ensure a thorough and reproducible assessment of off-target effects, two complementary experimental approaches are detailed below: a broad, cell-free kinase screen (KINOMEscan™) and a cell-based target engagement assay (Cellular Thermal Shift Assay - CETSA).

KINOMEscan™ Profiling

Objective: To quantitatively assess the binding affinity of a test compound against a large panel of purified human kinases in a cell-free system. This provides a broad overview of the compound's kinome-wide selectivity.

Methodology: The KINOMEscan™ assay is a competition binding assay.[1][2] Kinases are tagged with a DNA label and immobilized on a solid support. The test compound is incubated with the kinase, and its ability to displace a known, immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of kinase captured on the solid support indicates that the test compound is binding to the kinase. Dissociation constants (Kd) are determined by measuring the amount of kinase captured as a function of the test compound concentration.[1]

Protocol:

  • Compound Preparation: Test compounds (this compound, Vemurafenib, and Dasatinib) are prepared as 1000x stock solutions in DMSO.

  • Assay Plate Preparation: An 11-point, 3-fold serial dilution of each compound is prepared in an appropriate assay buffer.

  • Kinase Reaction: The DNA-tagged kinases from a panel of over 450 human kinases are added to the assay plates containing the diluted compounds.

  • Ligand Competition: An immobilized, active-site directed ligand is added to each well. The plate is incubated to allow for binding competition between the test compound and the immobilized ligand.

  • Washing: The plate is washed to remove unbound kinase and test compound.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis: The percentage of kinase remaining is plotted against the compound concentration, and the dissociation constant (Kd) is calculated using a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess compound-induced protein stabilization in a cellular context. This method provides evidence of target binding within intact cells.[3][4][5]

Methodology: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increased resistance to thermal denaturation.[6] Cells are treated with the test compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol:

  • Cell Culture and Treatment: A human cancer cell line expressing the target kinase (e.g., A375 melanoma cells for BRAF) is cultured to ~80% confluency. Cells are treated with the test compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquots of the treated cell suspension are transferred to PCR tubes and heated for 3 minutes across a range of temperatures (e.g., 40-70°C) using a thermal cycler. A non-heated control is included.

  • Cell Lysis: The cells are lysed by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: The protein concentration in the supernatant (soluble fraction) is determined using a BCA assay.

  • Western Blot Analysis:

    • Equal amounts of protein from the soluble fractions are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BRAF).

    • A secondary HRP-conjugated antibody is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

  • Data Analysis: The band intensities for the target protein at each temperature are quantified. The intensity of each band is normalized to the non-heated control. The percentage of soluble protein is plotted against the temperature to generate melting curves.

Quantitative Data Summary

The following tables summarize the hypothetical kinase inhibition profile of this compound in comparison to Vemurafenib and Dasatinib. The data for Vemurafenib and Dasatinib are based on publicly available information, while the data for this compound is illustrative and designed to reflect a plausible profile for a novel 7-azaindole-based kinase inhibitor.

Table 1: KINOMEscan™ Selectivity Profile (Kd in nM)

Kinase TargetThis compound (Hypothetical)VemurafenibDasatinib
BRAF (V600E) 15 31 >10,000
BRAF (wild-type)150100>10,000
ABL1>10,000>10,0000.2
SRC5,000>10,0000.3
LCK8,000>10,0000.2
YES19,500>10,0000.2
KIT>10,000>10,00015
PDGFRB>10,000>10,00028
VEGFR27,500>10,00080
p38α (MAPK14)2,000>10,000300

Data for Vemurafenib and Dasatinib are representative values from published studies.

Table 2: Cellular Thermal Shift Assay (CETSA) - Thermal Shift (ΔTm in °C) in A375 Cells

Protein TargetThis compound (Hypothetical)VemurafenibDasatinib
BRAF +5.2 +4.8 No significant shift
SRCNo significant shiftNo significant shift+3.5
ABL1No significant shiftNo significant shift+4.1

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of off-target effects.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound) Incubation Incubation & Competition Binding Compound->Incubation Kinase DNA-tagged Kinase Panel Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Step Incubation->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (Kd Calculation) qPCR->Data Profile Kinome Selectivity Profile Data->Profile CETSA_Workflow start Intact Cells treatment Treat with Compound or Vehicle start->treatment heat Heat Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western Western Blot for Target Protein supernatant->western analysis Quantify Bands & Generate Melt Curve western->analysis result Target Engagement Profile analysis->result Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor1 This compound (Hypothetical) Inhibitor1->BRAF Inhibitor2 Vemurafenib Inhibitor2->BRAF

References

A Benchmark Study of 3-Acetyl-4-chloro-7-azaindole Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-Acetyl-4-chloro-7-azaindole against established kinase inhibitor standards. The azaindole scaffold is a recognized pharmacophore in kinase inhibitor design, known to interact with the hinge region of the ATP binding site of various kinases.[1] Derivatives of 7-azaindole have shown inhibitory activity against a range of kinases, including Cdc7, JAK2, Aurora kinases, and c-Met, making them promising candidates for therapeutic development, particularly in oncology.[2][3] This study benchmarks this compound against known inhibitors of Cdc7 and JAK2 to evaluate its potential as a selective and potent kinase inhibitor.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of this compound was assessed against Cdc7 and JAK2 kinases and compared with known standards. The half-maximal inhibitory concentration (IC50) was determined using in vitro kinase assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundCdc7JAK2
This compound (Hypothetical Data) 25 nM 150 nM
PHA-767491 (Cdc7 Standard)10 nM[4][5]>10,000 nM
XL413 (Cdc7 Standard)3.4 nM[6]Not Reported
Ruxolitinib (JAK2 Standard)>10,000 nM3.3 nM[7]
Fedratinib (JAK2 Standard)Not Reported3 nM[8]

Table 2: Cellular Activity - Growth Inhibition (GI50, µM) in Relevant Cell Lines

CompoundHCT116 (High Cdc7)HEL (JAK2 V617F)
This compound (Hypothetical Data) 0.5 µM 2.1 µM
PHA-767491 (Cdc7 Standard)0.8 µM>10 µM
Ruxolitinib (JAK2 Standard)>10 µM0.18 µM

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Compound Preparation : A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then performed to obtain a range of concentrations.

  • Kinase Reaction : The kinase, a suitable substrate peptide, and varying concentrations of the inhibitor are combined in a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation : The reaction is initiated by the addition of ATP. The reaction mixture is incubated at 30°C for 1 hour.[9]

  • ADP Detection : A reagent that converts ADP to ATP and generates a luminescent signal is added. The luminescence is measured using a plate reader.

  • Data Analysis : The luminescent signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[9]

Cell-Based Growth Inhibition Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines.

  • Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the test compound for 72 hours.

  • Viability Assessment : Cell viability is measured using a commercially available assay that quantifies ATP content or metabolic activity (e.g., CellTiter-Glo® or MTS assay).

  • Data Analysis : The percentage of cell viability relative to untreated control cells is calculated. The GI50 value (concentration for 50% growth inhibition) is determined by plotting viability against the logarithm of the compound concentration.[4]

Western Blot for Target Engagement

This technique is used to assess the inhibition of phosphorylation of downstream targets of a specific kinase within a cellular context.[10]

  • Cell Treatment and Lysis : Cells are treated with the inhibitor at various concentrations for a specified time. The cells are then lysed to extract proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein and the total target protein (as a loading control).

  • Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

  • Analysis : The intensity of the bands corresponding to the phosphorylated and total protein is quantified. A decrease in the ratio of phosphorylated to total protein indicates target engagement by the inhibitor.[10]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays invitro_start Compound Dilution kinase_assay Luminescence Kinase Assay invitro_start->kinase_assay Test Compound ic50 IC50 Determination kinase_assay->ic50 Luminescence Data cell_seeding Cell Seeding & Treatment viability_assay Cell Viability Assay cell_seeding->viability_assay western_blot Western Blot cell_seeding->western_blot gi50 GI50 Determination viability_assay->gi50 target_engagement Target Engagement Analysis western_blot->target_engagement

Caption: Experimental workflow for kinase inhibitor characterization.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization inhibitor This compound inhibitor->JAK2 Inhibition gene Gene Transcription pSTAT_dimer->gene Nuclear Translocation & Binding

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action.

References

A Comparative Guide to the Kinase Inhibitory Potential of 3-Acetyl-4-chloro-7-azaindole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP. This guide provides a comparative analysis of the kinase inhibitory potential of 3-Acetyl-4-chloro-7-azaindole. Due to the limited publicly available experimental data for this specific compound, this guide utilizes a closely related 7-azaindole derivative, herein referred to as "7-Azaindole Analog A," as a proxy to facilitate a data-driven comparison with established kinase inhibitors. This analog, with substitutions at the 4-position of the azaindole ring, provides a relevant basis for understanding the potential efficacy and selectivity of this chemical class.

The following sections present a quantitative comparison of inhibitory activities, detailed experimental protocols for reproducibility, and visualizations of key concepts to aid in the understanding of the underlying principles of kinase inhibition.

Quantitative Comparison of Kinase Inhibitors

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for our proxy compound, 7-Azaindole Analog A, against Cyclin-Dependent Kinase 9 (CDK9) and compares it with other well-established kinase inhibitors targeting various kinase families.

CompoundTarget KinaseIC50 (nM)
7-Azaindole Analog A (Proxy) CDK9[Hypothetical Value Based on Analogs]
PalbociclibCDK4/CDK611 / 16
Bemcentinib (BGB324)AXL14
SorafenibVEGFR-290
SunitinibVEGFR-280

Note: The IC50 value for 7-Azaindole Analog A is a hypothetical value derived from publicly available data on structurally similar 4-substituted 7-azaindole derivatives for illustrative purposes.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (LANCE Ultra TR-FRET Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., CDK9/cyclin T1)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 7-Azaindole Analog A)

  • Assay buffer (e.g., HEPES, MgCl2, EGTA, Brij-35, and DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • APC-labeled streptavidin

  • Microplates (e.g., 384-well)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase enzyme and biotinylated substrate peptide in the assay buffer.

  • Incubation: Add the test compound to the wells of the microplate, followed by the kinase reaction mixture. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin. Incubate to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Kinase Inhibition

To better illustrate the concepts discussed, the following diagrams are provided.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (e.g., 7-Azaindole Analog A) Incubation Incubation Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Detection Signal Detection (TR-FRET) Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: Experimental workflow for determining kinase inhibitor potency.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, AXL) GrowthFactor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., CDK pathway) Receptor->Kinase_Cascade Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Kinase_Cascade->Proliferation Kinase_Cascade->Survival Kinase_Cascade->Angiogenesis Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibitor action.

Head-to-Head Comparison: 3-Acetyl-4-chloro-7-azaindole and Competing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets. This has led to the development of numerous potent therapeutic agents, particularly in oncology.[1][2] This guide provides a head-to-head comparison of 3-Acetyl-4-chloro-7-azaindole, a representative of this class, against other 7-azaindole-based kinase inhibitors. The focus is on compounds targeting the PI3K and PIM kinase pathways, both critical in cancer cell signaling.

While specific experimental data for this compound is not extensively available in the public domain, this comparison leverages data from closely related 7-azaindole analogs to provide a valuable performance benchmark. The competitor compounds featured herein have demonstrated significant activity in preclinical studies and represent the therapeutic potential of this chemical class.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected 7-azaindole-based kinase inhibitors against their target kinases and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Reference
Competitor A (PI3K Inhibitor) PI3Kγ0.5[3]
Competitor B (PI3K Inhibitor) PI3Kγ7[4]
Competitor C (Pan-PIM Inhibitor) PIM1<1[5]
Competitor D (Pan-PIM Inhibitor) PIM11.2[5]
Vemurafenib (Approved Drug) BRAF V600E31[6]
Pexidartinib (Approved Drug) CSF1R13[6]

Table 2: Anti-proliferative Activity (GI50/IC50) in Human Cancer Cell Lines

Compound IDCell LineCancer TypeGI50/IC50 (µM)Reference
Competitor A (PI3K Inhibitor) HCT116Colon Cancer0.18[3]
Competitor A (PI3K Inhibitor) A549Lung Cancer0.45[3]
Competitor B (PI3K Inhibitor) THP-1Leukemia0.4[4]
Competitor C (Pan-PIM Inhibitor) KG1LeukemiaNot specified[5]
Compound 5j (Erk5 Inhibitor) A549Lung Cancer4.56 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the presented data.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the target kinase activity (IC50).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Prepare ATP and substrate solutions at appropriate concentrations in the reaction buffer.

  • Assay Procedure:

    • Serially dilute the test compound in the reaction buffer to achieve a range of concentrations.

    • Add the kinase, substrate, and test compound to a 96-well or 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based method (e.g., ELISA) or quantifying ADP production using a commercial kit like ADP-Glo™.[8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion fourEBP1->CellGrowth Promotion Inhibitor 7-Azaindole PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole PI3K inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound & Competitors Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (e.g., NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay CellCulture Cancer Cell Line Culture Characterization->CellCulture DataAnalysis IC50/GI50 Calculation & SAR Analysis KinaseAssay->DataAnalysis MTTAssay Cell Proliferation Assay (MTT) (GI50/IC50 Determination) CellCulture->MTTAssay MTTAssay->DataAnalysis Comparison Head-to-Head Performance Comparison DataAnalysis->Comparison

Caption: A generalized experimental workflow for the synthesis and evaluation of 7-azaindole derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Acetyl-4-chloro-7-azaindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Acetyl-4-chloro-7-azaindole as a hazardous chemical. It is harmful if swallowed and may cause an allergic skin reaction. Proper personal protective equipment (PPE), including gloves, and eye and face protection, is mandatory during handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures.

Immediate Safety and Hazard Identification

Prior to handling, it is crucial to be aware of the hazards associated with this compound.

Hazard Classification:

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion of this substance can be harmful to your health.
May cause an allergic skin reactionH317Contact with skin may lead to an allergic reaction.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye/Face ProtectionSafety glasses with side shields or goggles, and a face shield if there is a splash hazard
Skin and Body ProtectionLaboratory coat

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste is the first step towards safe and compliant disposal. This compound falls into the category of halogenated organic waste .

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Chlorinated hydrocarbons are prohibited from sink or sewer disposal.[1][2]

  • Do Not Dispose in Regular Trash: Solid chemical waste should never be disposed of in regular trash receptacles.

  • Segregate at the Source: Collect halogenated and non-halogenated solvent wastes separately.[3]

The following workflow illustrates the decision-making process for segregating chemical waste in the laboratory.

start Waste Generated is_halogenated Is the waste a chlorinated organic compound? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_waste No aqueous_waste Is it aqueous waste? non_halogenated_waste->aqueous_waste Check for other hazards aqueous_waste->non_halogenated_waste No (treat as other organic waste) check_ph Check pH and local regulations for sewer disposal aqueous_waste->check_ph Yes sewer Dispose down sewer (if permitted) check_ph->sewer Permitted collect_aqueous Collect in 'Aqueous Hazardous Waste' container check_ph->collect_aqueous Not Permitted

Caption: Waste Segregation Workflow

On-Site Storage and Handling of Waste

Proper storage of chemical waste within the laboratory is critical to prevent accidents and ensure compliance.

Storage Container Requirements:

  • Compatibility: Use a container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and "Halogenated Organic Compounds."

  • Closure: Keep the container securely closed except when adding waste.[4]

  • Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.[4]

Disposal Procedures: Step-by-Step

Follow these steps for the final disposal of this compound waste.

Step 1: Collection of Waste

  • Solid Waste: Collect un-used this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled solid waste container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.

Step 2: Rinsing of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5][6]

  • The first rinsate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[4][5]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Ensure all waste containers are properly labeled and sealed before the scheduled pickup.

The overall disposal process is outlined in the following diagram.

start Generation of This compound Waste segregate Segregate as 'Halogenated Organic Waste' start->segregate store Store in labeled, closed, compatible container with secondary containment segregate->store rinse Triple-rinse empty containers; collect first rinsate as hazardous waste store->rinse For empty containers contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs When container is full rinse->contact_ehs disposal Disposal at an approved waste disposal plant contact_ehs->disposal

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.

References

Personal protective equipment for handling 3-Acetyl-4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Acetyl-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound (CAS No. 1011711-52-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

A "Warning" signal word is associated with this compound. The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.

Protection Type Specification Rationale and Best Practices
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and solid particulates.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential allergic reactions.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure to the compound.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Avoids inhalation of dust or aerosols.
Safe Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling the compound.

  • Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during weighing and transfer.

Storage:

  • Temperature: Store in a tightly sealed container at 4°C.

  • Light: Protect from light to ensure chemical stability.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the further spread of the spill.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste container as outlined in the disposal plan.

Disposal Plan: As a chlorinated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[2][3] Do not mix with non-halogenated waste.[2][3]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste disposal company, in accordance with all local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol prep Preparation: - Don appropriate PPE - Work in a fume hood weigh Weighing: - Handle as a solid - Minimize dust prep->weigh transfer Transfer & Use: - Use appropriate tools - Avoid spills weigh->transfer segregate Segregate Waste: - Halogenated Organic Waste transfer->segregate Post-Experiment evacuate Evacuate & Ventilate contain Contain Spill evacuate->contain collect Collect with Absorbent contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->segregate Post-Spill label_waste Label Container: - 'Hazardous Waste' - Chemical Name segregate->label_waste dispose Professional Disposal: - Licensed Vendor label_waste->dispose

Caption: Workflow for handling and disposing of this compound.

References

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